4-Fluorobenzotrichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10310. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJYLEJZALFLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193194 | |
| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-42-6 | |
| Record name | 1-Fluoro-4-(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Fluorobenzotrichloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 402-42-6 | |
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| Record name | p-Fluoro-alpha,alpha,alpha-trichlorotoluene | |
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| Record name | p-fluoro-α,α,α-trichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorobenzotrichloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6PPN85NHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluorobenzotrichloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluorobenzotrichloride, with the CAS number 402-42-6, is a halogenated aromatic compound of significant interest in organic synthesis.[1][2][3][4][5] Its unique structure, featuring a fluorine atom and a trichloromethyl group on a benzene ring, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of this compound, focusing on its chemical characteristics, reactivity, and relevant experimental methodologies. The information presented is intended to support research and development activities in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound is a liquid at room temperature, typically appearing colorless to light yellow.[3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 402-42-6 | [1][2][3][4] |
| Molecular Formula | C₇H₄Cl₃F | [1][2][3][4] |
| Molecular Weight | 213.46 g/mol | [1][2][3] |
| IUPAC Name | 1-fluoro-4-(trichloromethyl)benzene | [1][5] |
| Synonyms | p-Fluorobenzotrichloride, 4-Fluorotrichlorotoluene | [3][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 76 °C | [1][2] |
| Density | 1.452 g/cm³ (or 1.425 g/cm³) | [1][2] |
| Refractive Index | 1.534 | [2][3] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Ambient Storage, 2-8°C | [3] |
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the two functional groups attached to the benzene ring: the trichloromethyl group (-CCl₃) and the fluorine atom (-F). The electron-withdrawing nature of both substituents activates the molecule for specific types of reactions.
Hydrolysis of the Trichloromethyl Group
The trichloromethyl group is highly susceptible to hydrolysis. This reaction typically proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by hydroxyl groups, which then form a carboxylic acid. In the case of this compound, controlled hydrolysis can yield 4-fluorobenzoyl chloride.[6] Further hydrolysis will lead to the formation of 4-fluorobenzoic acid. This reactivity is analogous to the hydrolysis of other benzoyl chlorides.[7]
A patented method describes the hydrolysis of this compound to 4-fluorobenzoyl chloride using water in the presence of a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂).[6]
Caption: Hydrolysis pathway of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the benzene ring is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-substituted trichloromethyl group significantly enhances the electrophilicity of the carbon atom attached to the fluorine, making it susceptible to attack by nucleophiles.[8] This is a common reaction pathway for polyfluorinated aromatic compounds.[9][10]
The general mechanism for the SNAr reaction involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols derived from cited literature.
Protocol for Hydrolysis to 4-Fluorobenzoyl Chloride
This protocol is based on a patented synthesis method.[6]
Objective: To synthesize 4-fluorobenzoyl chloride from this compound via controlled hydrolysis.
Materials:
-
This compound (1 mol, 211.4 g)
-
Water (0.09 mol, 1.7 mL initially, more added subsequently)
-
Composite catalyst: Ferric chloride (FeCl₃) and Zinc chloride (ZnCl₂) in a 1:1 ratio (6.4 g)
-
500 mL three-necked flask
-
Stirring apparatus
-
Heating mantle
-
Gas chromatograph (GC) for reaction monitoring
-
Vacuum distillation apparatus
Procedure:
-
Add 211.4 g (1 mol) of this compound to a 500 mL three-necked flask equipped with a stirrer.
-
Begin stirring and add 1.7 mL (0.09 mol) of water dropwise.
-
Heat the reaction mixture to 130 °C.
-
Monitor the progress of the reaction using GC.
-
Subsequently, add more water as needed, continuing to monitor with GC.
-
Once the initial hydrolysis is progressing, add the composite catalyst (6.4 g of FeCl₃:ZnCl₂ = 1:1).
-
Continue the reaction, tracking by GC, until the concentration of the starting material, this compound, is between 0.02-0.03%.
-
Once the reaction is complete, set up for vacuum distillation.
-
Distill the product under reduced pressure (2 kPa) at a temperature of 120 °C to isolate the 4-fluorobenzoyl chloride.
Expected Outcome:
-
Yield: 99.3%
-
Purity: 99.5%
Caption: Experimental workflow for hydrolysis.
Safety Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or in contact with skin.[1][11] It causes severe skin burns and eye damage.[1][11] Additionally, it is harmful to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Ensure adequate ventilation or work in a fume hood.
-
Handling: Avoid breathing vapors, mist, or gas.[11] Do not get in eyes, on skin, or on clothing.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[11] If inhaled, move the person into fresh air.[11] If swallowed, rinse the mouth with water and consult a physician.[11] In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a versatile reagent with well-defined reactivity centered around its trichloromethyl group and fluorine substituent. Its susceptibility to controlled hydrolysis makes it a valuable precursor for 4-fluorobenzoyl chloride, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Furthermore, the activation of the aromatic ring towards nucleophilic substitution opens avenues for the synthesis of a wide range of substituted aromatic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a laboratory and industrial setting.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound CAS#: 402-42-6 [m.chemicalbook.com]
- 3. This compound | 402-42-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 1-Fluoro-4-(trichloromethyl)benzene | C7H4Cl3F | CID 67871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of 4-Fluorobenzotrichloride from 4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Fluorobenzotrichloride from 4-fluorotoluene. The document details the reaction mechanism, experimental protocols, purification techniques, and safety considerations, with a focus on providing practical information for laboratory and industrial applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom and the trichloromethyl group offers unique reactivity and allows for the introduction of the 4-fluorophenyl moiety into more complex molecules. The most common and direct route to this compound is the free-radical side-chain chlorination of 4-fluorotoluene. This guide will focus on this synthetic pathway.
Reaction Mechanism: Free-Radical Halogenation
The synthesis of this compound from 4-fluorotoluene proceeds via a free-radical chain mechanism. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction can be divided into three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat with a radical initiator.
Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene, forming a stable benzyl radical and hydrogen chloride (HCl). The stability of the benzyl radical is enhanced by resonance with the aromatic ring. In the second step, the newly formed benzyl radical reacts with another molecule of chlorine to yield 4-fluorobenzyl chloride and a new chlorine radical, which continues the chain reaction. This process repeats to form 4-fluorobenzal chloride and finally this compound.
Termination: The chain reaction is terminated when two free radicals combine. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from 4-fluorotoluene, based on established laboratory procedures.
Materials and Equipment
| Material/Equipment | Specifications |
| 4-fluorotoluene | Purity ≥ 99% |
| Chlorine gas | Anhydrous |
| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |
| Reaction Vessel | Three-necked round-bottom flask with a reflux condenser, gas inlet tube, and thermometer |
| Light Source | High-pressure mercury lamp (for photochemical initiation) |
| Heating Mantle | With magnetic stirrer |
| Gas washing bottle | For trapping unreacted chlorine and HCl gas |
| Vacuum distillation setup | For purification |
Synthesis Procedure
A patent provides a specific example for the synthesis of this compound. In a 500 mL three-necked flask, 110.5 g (1.0 mol) of 4-fluorotoluene is added. The flask is heated to 80-85 °C, and then 0.5 g of Diisopropyl azodicarboxylate is added in batches as a radical initiator. Subsequently, 198 g (2.8 mol) of chlorine gas is introduced. The reaction is exothermic, and the temperature is maintained at 70-80 °C using a circulating cooling water bath. The progress of the reaction is monitored by Gas Chromatography (GC). After the complete consumption of the starting material, the reaction mixture is kept at the same temperature for an additional hour to ensure full conversion. Upon cooling, the crude this compound (212.3 g) is obtained with a reported yield of 99.5% and a purity of 99.5%.[1]
Alternative Initiators: While the patent mentions Diisopropyl azodicarboxylate, more common radical initiators such as AIBN or benzoyl peroxide can also be used. The choice of initiator may influence the reaction temperature, with AIBN typically used at temperatures between 60-80 °C and benzoyl peroxide at 80-100 °C. The initiator is usually added in catalytic amounts (0.1-1 mol%).
Purification
The crude this compound can be purified by vacuum distillation. This technique is necessary as the boiling point of this compound at atmospheric pressure is high, and distillation at elevated temperatures can lead to decomposition.[2] The boiling point of this compound is 76 °C at an unspecified pressure.[3] For unsubstituted benzotrichloride, the boiling point is 220.8 °C at 760 mmHg, 129 °C at 60 mmHg, 105 °C at 25 mmHg, and 89 °C at 10 mmHg.[4] This data can be used to estimate the distillation conditions for this compound.
Purification Procedure:
-
The crude product is transferred to a round-bottom flask suitable for vacuum distillation.
-
The apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.
-
A vacuum is gradually applied using a vacuum pump.
-
The flask is heated gently using a heating mantle or oil bath.
-
The fraction corresponding to this compound is collected. The exact boiling point will depend on the applied pressure. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.[5]
Data Presentation
Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | 4-fluorotoluene | [1] |
| Reagent | Chlorine gas | [1] |
| Initiator | Diisopropyl azodicarboxylate | [1] |
| Temperature | 70-85 °C | [1] |
| Yield (crude) | 99.5% | [1] |
| Purity (crude) | 99.5% | [1] |
Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₄Cl₃F |
| Molecular Weight | 213.46 g/mol |
| Boiling Point | 76 °C (pressure not specified) |
| Density | 1.452 g/cm³ |
| Refractive Index | 1.534 |
Spectroscopic Data: While specific spectra are not provided here, 1H NMR and 13C NMR data for this compound are available in chemical databases such as ChemicalBook. This data is crucial for confirming the structure and purity of the synthesized product.
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood. A gas scrubber containing a solution of sodium thiosulfate or sodium hydroxide should be used to neutralize any unreacted chlorine gas exiting the reaction setup. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Chlorinated Compounds: 4-Fluorotoluene and this compound are chlorinated organic compounds and should be handled with care. Avoid skin contact and inhalation.
-
Exothermic Reaction: The chlorination reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Waste Disposal: Chlorinated organic waste should be collected in a designated, properly labeled waste container. It should not be mixed with non-halogenated waste.[6] Unreacted chlorine should be quenched before disposal. Common quenching agents for chlorine include sodium sulfite and ascorbic acid.[7][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Reaction Mechanism Pathway
Caption: Free-radical chain mechanism for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Benzotrichloride [drugfuture.com]
- 5. Purification [chem.rochester.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Side-Chain Chlorination of 4-Fluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the side-chain chlorination of 4-fluorotoluene. This reaction is a fundamental process for the synthesis of key intermediates, such as 4-fluorobenzyl chloride, 4-fluorobenzal chloride, and 4-fluorobenzotrichloride, which are pivotal building blocks in the pharmaceutical and agrochemical industries.
Core Mechanism: A Free-Radical Chain Reaction
The side-chain chlorination of 4-fluorotoluene is a substitution reaction that proceeds via a free-radical chain mechanism. This process is typically initiated by ultraviolet (UV) light or a chemical radical initiator and involves three key stages: initiation, propagation, and termination. The reaction selectively substitutes hydrogen atoms on the methyl group (the side-chain) with chlorine atoms, leaving the aromatic ring intact.
Initiation
The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically provided by UV radiation or heat.
Propagation
The propagation phase is a self-sustaining cycle of reactions. A chlorine radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene, forming a resonance-stabilized 4-fluorobenzyl radical and a molecule of hydrogen chloride (HCl). This benzylic radical is relatively stable due to the delocalization of the unpaired electron into the aromatic ring. The 4-fluorobenzyl radical then reacts with another chlorine molecule to form 4-fluorobenzyl chloride and a new chlorine radical, which can continue the chain reaction.
This process can continue, with further chlorination of the side chain to yield 4-fluorobenzal chloride and subsequently this compound. Each subsequent chlorination step also proceeds through the formation of a corresponding benzylic radical.
Termination
The chain reaction is terminated when two free radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a 4-fluorobenzyl radical, or two 4-fluorobenzyl radicals.
The electronegative fluorine atom on the aromatic ring has a subtle electronic effect on the reaction. It destabilizes the electron-deficient benzylic radical intermediate through its inductive effect, which can potentially lead to longer reaction times or require higher temperatures compared to the chlorination of unsubstituted toluene.[1][2]
Visualizing the Reaction Pathway
The following diagrams illustrate the free-radical chain mechanism for the monochlorination of 4-fluorotoluene.
References
A Technical Guide to the Spectroscopic Analysis of 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzotrichloride (CAS No. 402-42-6), a key intermediate in chemical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The structural characterization of this compound (C₇H₄Cl₃F) relies on several spectroscopic techniques. While full spectral data is best viewed in dedicated databases, this section summarizes the key expected signals based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] The aromatic protons and carbons of this compound are influenced by the electron-withdrawing trichloromethyl (-CCl₃) group and the electron-donating fluorine (-F) atom.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| H-2, H-6 (ortho to -CCl₃) | ~ 7.7 - 7.9 | Doublet of doublets |
| H-3, H-5 (ortho to -F) | ~ 7.2 - 7.4 | Doublet of doublets |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts for aromatic protons generally fall between 6.5-8.0 ppm.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (in ¹H-decoupled) |
| C-1 (-CCl₃) | ~ 135 - 140 | Singlet |
| C-2, C-6 | ~ 128 - 130 | Doublet (due to C-F coupling) |
| C-3, C-5 | ~ 115 - 117 | Doublet (due to C-F coupling) |
| C-4 (-F) | ~ 163 - 167 | Doublet (large C-F coupling constant) |
| -CCl₃ | ~ 95 - 100 | Singlet |
Note: Aromatic carbons typically resonate in the 120-150 ppm range.[3] The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=C Stretch (Aromatic Ring) | 1600 - 1585 and 1500 - 1400 | Medium-Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| C-Cl Stretch | 850 - 750 | Strong |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of bands characteristic of the entire molecule.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[5][6]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z | Notes |
| [M]⁺ | Molecular Ion | 212, 214, 216 | The molecular weight is 213.46 g/mol .[7] The isotopic pattern of three chlorine atoms will result in a characteristic cluster of peaks. |
| [M-Cl]⁺ | Fragment ion (loss of one chlorine atom) | 177, 179, 181 | This is often a prominent fragment. |
| [C₇H₄FCl₂]⁺ | Fragment ion (loss of one chlorine atom) | 177 | Base peak or significant fragment. |
Note: The exact fragmentation pattern depends on the ionization energy used. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key identifier.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for a liquid sample like this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance, Varian).
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
-
Tube Loading:
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument's field frequency is locked onto the deuterium signal of the CDCl₃.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquisition: Set standard acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the spectrum. For ¹³C, a proton-decoupled experiment is standard.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This method is ideal for the analysis of liquid samples without requiring dilution or extensive preparation.[8][9]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27) equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[10]
Procedure:
-
Crystal Cleaning:
-
Clean the surface of the ATR crystal using a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[1]
-
-
Data Acquisition:
-
Set the desired spectral parameters (e.g., spectral range: 4000–400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).
-
Acquire the sample spectrum.
-
-
Post-Measurement:
-
Clean the sample off the ATR crystal using a solvent-dampened wipe.
-
The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11]
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.
-
-
GC Method Parameters:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set at 250°C with a split ratio (e.g., 50:1).
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Set a temperature program to separate the analyte from any impurities. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to ~230°C.
-
Mass Range: Scan a mass range of m/z 40-300 to detect the parent ion and relevant fragments.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of the eluted compound.
-
The mass spectrum corresponding to the chromatographic peak is analyzed for the molecular ion and fragmentation pattern to confirm the identity of this compound.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-sec-Butyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-sec-butyl-4,5-dihydrothiazole (CAS No. 56367-27-2), a volatile thiazoline compound. This molecule is of significant interest due to its role as a pheromone in rodents, influencing social and reproductive behaviors.[1][2] Its interaction with the major urinary protein (MUP) system presents a compelling case study for research into chemical signaling and ligand-protein interactions.[1][2][3]
Synthesis of 2-sec-Butyl-4,5-dihydrothiazole
A prevalent method for the synthesis of 2-sec-butyl-4,5-dihydrothiazole involves the condensation reaction of 2-methylbutanoic acid and ethanolamine.[2] This reaction is typically facilitated by a thionating agent, such as Lawesson's reagent, and can be enhanced through the use of microwave irradiation to improve reaction times and yields.[2]
Experimental Protocol: Synthesis via Condensation and Thionation-Cyclization
This protocol outlines a general procedure for the synthesis of 2-sec-butyl-4,5-dihydrothiazole from 2-methylbutanoic acid and ethanolamine.
Materials:
-
2-Methylbutanoic acid
-
Ethanolamine
-
Lawesson's Reagent
-
Anhydrous toluene (or another suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq) and ethanolamine (1.0 eq) in anhydrous toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate N-(2-hydroxyethyl)-2-methylbutanamide.
-
Thionation and Cyclization: The crude amide intermediate is redissolved in anhydrous toluene. Lawesson's reagent (0.5 eq) is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux. Microwave irradiation can be employed at this stage to accelerate the reaction. The progress of the thionation and subsequent intramolecular cyclization to form the dihydrothiazole ring is monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove any insoluble byproducts. The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-sec-butyl-4,5-dihydrothiazole.
Caption: Synthesis workflow for 2-sec-butyl-4,5-dihydrothiazole.
Characterization of 2-sec-Butyl-4,5-dihydrothiazole
The structural elucidation and confirmation of purity of the synthesized 2-sec-butyl-4,5-dihydrothiazole are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule by identifying the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H NMR Spectroscopic Data for 2-sec-Butyl-4,5-dihydrothiazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.2 – 3.5 | m | 2H | N–CH₂–S |
| 2.7 – 3.0 | m | 2H | S–CH₂–C |
| 1.5 – 1.7 | m | 1H | -CH(CH₂CH₃)₂ |
| 0.9 – 1.1 | m | 6H | -CH(CH₂CH₃)₂ |
Data sourced from Benchchem.[4]
Table 2: ¹³C NMR Spectroscopic Data for 2-sec-Butyl-4,5-dihydrothiazole
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-2 (Imine Carbon) |
| Varies | sec-Butyl Carbons |
| Varies | Thiazoline Ring Carbons |
Note: Specific shifts for the sec-butyl and other thiazoline ring carbons can vary depending on the solvent and instrument parameters. The imine carbon is the most characteristic signal.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Characteristic IR Absorptions for 2-sec-Butyl-4,5-dihydrothiazole
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 1640 – 1680 | C=N | Imine |
| 670 – 710 | C–S | Thioether |
Data sourced from Benchchem.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for 2-sec-Butyl-4,5-dihydrothiazole
| m/z | Interpretation |
| 143.25 | Molecular Ion Peak [M]⁺ |
| 86.25 | [M - 57]⁺ (Loss of sec-butyl group) |
Data obtained via Electrospray Ionization (ESI-MS).[4]
Biological Role and Signaling Pathway
2-sec-Butyl-4,5-dihydrothiazole is a known pheromone in rodents that plays a crucial role in chemical communication.[1][2] It is primarily excreted in the urine of male mice and is involved in behaviors such as promoting aggression among males and inducing synchronized estrus in females.[2] The biological activity of this volatile compound is mediated through its interaction with Major Urinary Proteins (MUPs).[3]
MUPs are a family of proteins that bind to small hydrophobic molecules like pheromones within a central β-barrel structure.[1][5] This binding serves several key functions:
-
Transport and Stability: MUPs transport the volatile pheromone through the bloodstream and protect it from degradation.[5]
-
Slow Release: Once excreted in urine, the MUP-pheromone complex allows for a slow and sustained release of the volatile signal into the environment.[2][3]
-
Signal Detection: The MUP-pheromone complex is detected by the vomeronasal organ (VNO) and the main olfactory system of other rodents, triggering a downstream signaling cascade that leads to a behavioral response.[1][5]
Recent studies have also implicated MUPs in the regulation of glucose and lipid metabolism, suggesting a dual role as both chemical and metabolic signaling molecules.[1][5]
Caption: Major Urinary Protein (MUP) signaling pathway.
References
- 1. Major urinary protein regulation of chemical communication and nutrient metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 3. Major urinary proteins - Wikipedia [en.wikipedia.org]
- 4. 2-(sec-Butyl)-4,5-dihydrothiazole | 56367-27-2 | Benchchem [benchchem.com]
- 5. Major Urinary Protein Regulation of Chemical Communication and Nutrient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Fluorobenzotrichloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Fluorobenzotrichloride in various organic solvents. The information is intended to be a valuable resource for laboratory researchers, medicinal chemists, and professionals involved in drug development and chemical synthesis, aiding in solvent selection, process optimization, and formulation design.
Core Physicochemical Properties of this compound
This compound is a halogenated aromatic compound with the molecular formula C₇H₄Cl₃F. Its structure, featuring a benzene ring substituted with a fluorine atom and a trichloromethyl group, imparts a significant lipophilic character. This property is a key determinant of its solubility profile in organic solvents.
| Property | Value |
| Molecular Formula | C₇H₄Cl₃F |
| Molecular Weight | 213.46 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.425 - 1.472 g/cm³ |
| Boiling Point | 76 °C |
| Calculated log P | 3.65240 |
Qualitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its qualitative solubility is well-characterized. The compound's high lipophilicity, as indicated by its calculated log P value, suggests a high affinity for non-polar and moderately polar organic solvents.
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Excellent solubility | [1] |
| Diethyl Ether | Excellent solubility | [1] |
| Water | Immiscible | [1] |
The "excellent solubility" indicates that this compound is likely miscible or highly soluble in these solvents. However, for precise applications, experimental determination of quantitative solubility is recommended.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
For accurate quantitative analysis, the gravimetric method is a straightforward and reliable technique to determine the solubility of a compound like this compound in a specific organic solvent at a given temperature.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, diethyl ether)
-
Analytical balance
-
Thermostatic water bath or heating mantle with temperature control
-
Conical flask with a stopper
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., syringe with a solvent-resistant filter)
-
Pre-weighed evaporation dish or vial
-
Drying oven
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solute is crucial to ensure saturation.
-
Place the flask in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically, but several hours is a common starting point.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a solvent-resistant filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent under a fume hood. For less volatile solvents, a gentle stream of inert gas or a rotary evaporator can be used.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The weight of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.
-
The weight of the solvent is the total weight of the dish and solution minus the final constant weight of the dish.
-
Solubility can be expressed in various units, such as:
-
g/100 g of solvent
-
g/L of solvent
-
Molarity (mol/L)
-
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between the properties of this compound and its solubility.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Fluorobenzotrichloride (4-FBT), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Due to the limited availability of direct experimental data for 4-FBT, this guide synthesizes information from safety data sheets and draws analogies from related halogenated benzotrichloride derivatives to provide a robust understanding of its thermal behavior. This document includes key physicochemical properties, predicted thermal stability, potential hazardous decomposition products, and detailed, adaptable experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge for safe handling, process optimization, and hazard mitigation.
Introduction
This compound, systematically named 1-fluoro-4-(trichloromethyl)benzene, is a significant building block in organic synthesis, valued for the introduction of the 4-fluorophenyl moiety into more complex molecules. The presence of both fluorine and a trichloromethyl group on the benzene ring imparts unique reactivity and also influences its thermal stability. A thorough understanding of its behavior at elevated temperatures is critical for ensuring safety during its use in chemical reactions, purification processes, and storage. This guide addresses the current knowledge gap regarding the specific thermal decomposition characteristics of 4-FBT.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various experimental and industrial conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₄Cl₃F | [1][2] |
| Molecular Weight | 213.47 g/mol | [1] |
| CAS Number | 402-42-6 | |
| Appearance | Liquid | [1][3] |
| Boiling Point | 218.7 °C at 760 mmHg | [2] |
| 76 °C (pressure not specified) | [3] | |
| Density | 1.472 g/cm³ | [2] |
| 1.452 g/cm³ | [3] | |
| Synonyms | 1-fluoro-4-(trichloromethyl)benzene, p-Fluorobenzotrichloride | [4] |
Note: Discrepancies in reported boiling points and density exist in the literature, which may be due to different measurement conditions or purity levels.
Thermal Stability and Decomposition
Under normal storage conditions, this compound is a stable compound[1]. However, exposure to high temperatures can lead to its decomposition. The trichloromethyl group is the most likely site for the initiation of thermal decomposition.
Hazardous Decomposition Products
In the event of a fire or exposure to excessive heat, this compound is known to decompose, yielding hazardous substances. The primary decomposition products identified are:
The formation of these toxic and corrosive gases necessitates that all handling of this compound at elevated temperatures be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.
Predicted Decomposition Pathway
Based on the identified hazardous decomposition products, a potential thermal decomposition pathway for this compound can be postulated. The initial step is likely the homolytic cleavage of a carbon-chlorine bond in the trichloromethyl group, which is generally the weakest bond. This is followed by a cascade of radical reactions, especially in the presence of oxygen and moisture.
Caption: Postulated thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability of this compound, TGA and DSC analyses are recommended. The following are detailed, generalized protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh a 5-10 mg sample of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Given its liquid state and potential volatility, it is advisable to use a hermetically sealed pan with a pinhole lid to maintain a controlled atmosphere and prevent premature evaporation.
-
-
Experimental Conditions:
-
Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.
-
Temperature Range: Heat the sample from ambient temperature to approximately 600 °C to ensure complete decomposition.
-
-
Data Analysis:
-
Plot the mass loss as a function of temperature to obtain the TGA curve.
-
Determine the onset of decomposition, often defined as the temperature at which 5% weight loss occurs (T₅%).
-
Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition, and to determine the enthalpy changes and onset temperatures of these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh a 2-5 mg sample of this compound into a hermetically sealed aluminum or gold-plated steel pan. Sealing is crucial to prevent evaporation before decomposition.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) peaks to determine onset temperatures and enthalpy changes (ΔH).
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound, based on available data and scientific principles. While direct experimental thermal analysis data is currently lacking, the information on hazardous decomposition products and analogies to related compounds underscore the need for caution when handling this chemical at elevated temperatures. The detailed experimental protocols for TGA and DSC offered herein provide a clear pathway for researchers to obtain the specific quantitative data required for robust process safety management and optimization in research and development settings.
References
electrophilic aromatic substitution of 4-fluorotoluene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluorotoluene
Introduction
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This guide provides a detailed technical examination of the EAS reactions of 4-fluorotoluene, a substituted aromatic hydrocarbon featuring both an activating methyl group and a deactivating fluorine atom. Understanding the interplay of these substituents is critical for predicting and controlling reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the reactivity and synthetic utility of 4-fluorotoluene.
Core Principles: Regioselectivity in 4-Fluorotoluene
The regiochemical outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. In 4-fluorotoluene, the methyl (-CH₃) and fluoro (-F) groups exert competing and complementary influences on the aromatic ring's nucleophilicity.
-
Methyl Group (-CH₃): As an alkyl group, it is an activating ortho-, para- director. It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution.[1][2]
-
Fluoro Group (-F): Like other halogens, fluorine is an ortho-, para- director but is generally considered a deactivating group.[3] This is due to two opposing effects:
-
Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack.[4]
-
Mesomeric (Resonance) Effect (+M): Lone pairs on the fluorine atom can be donated into the ring's π-system, increasing electron density, particularly at the ortho and para positions.[5]
-
In 4-fluorotoluene, the para position is blocked. The activating, electron-donating methyl group strongly directs incoming electrophiles to its ortho positions (C2 and C6). The fluorine atom also directs to its ortho positions (C3 and C5), but its inductive withdrawal deactivates these sites. The net result is a strong preference for electrophilic attack at the C2 and C6 positions , which are ortho to the activating methyl group and meta to the deactivating fluorine atom.
Figure 1. Directing effects on 4-fluorotoluene.
Mechanism: Stability of the Arenium Ion Intermediate
The regioselectivity is explained by the stability of the arenium ion (sigma complex) intermediate formed upon attack by an electrophile (E⁺).
-
Attack at C2 (ortho to -CH₃): The positive charge in the resulting arenium ion can be delocalized across three carbon atoms through resonance. One of these resonance structures places the positive charge on C1, the carbon atom bearing the methyl group. This tertiary carbocation is significantly stabilized by the electron-donating methyl group.
-
Attack at C3 (ortho to -F): When the attack occurs at the C3 position, the positive charge is never located on the carbon attached to the methyl group. Consequently, this intermediate lacks the extra stabilization and is higher in energy.
The lower activation energy pathway is through the more stable C2-attack intermediate, leading to the formation of the 2-substituted product as the major isomer.
Figure 2. Energetic pathways for electrophilic attack.
Specific EAS Reactions and Protocols
While the general principle points to substitution at the C2 position, specific reaction conditions can influence product distribution and even the site of reactivity.
Nitration
Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), 4-fluorotoluene is expected to yield 4-fluoro-2-nitrotoluene as the major product. However, research has shown that the choice of catalyst can dramatically alter the outcome. When using certain solid acid catalysts, side-chain nitration at the benzylic position occurs, rather than substitution on the aromatic ring.
Table 1: Quantitative Data for Nitration of 4-Fluorotoluene
| Reaction | Catalyst / Conditions | Product(s) | Conversion / Selectivity | Reference |
|---|---|---|---|---|
| Nitration | Fe/Mo/SiO₂, 70% HNO₃, 60°C | 4-Fluoro-α-nitrotoluene (Side-chain) | 53% Conversion, 59% Selectivity | [6][7] |
| Nitration (Expected) | HNO₃ / H₂SO₄ | 4-Fluoro-2-nitrotoluene | Major product |[8] |
Table 2: Comparative Nitration Data for Toluene
| Substrate | Conditions | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) | Reference |
|---|---|---|---|---|---|
| Toluene | Mixed Acid (Typical) | ~57 | ~4 | ~39 | [9] |
| Toluene | Zeolite Catalyst | 18 | <1 | 82 |[9] |
This protocol is adapted from a standard procedure for the nitration of toluene.[10]
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, place the flask in an ice-water bath on a magnetic stirrer.
-
Nitrating Mixture Preparation: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to 2.0 mL of concentrated nitric acid in the flask. Stir the mixture and allow it to cool to below 10°C.
-
Substrate Addition: Using a dropping funnel, add 2.0 mL of 4-fluorotoluene dropwise to the stirred nitrating mixture over 15-20 minutes. Critically maintain the internal temperature below 15°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30 minutes.
-
Workup: Pour the reaction mixture slowly over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with two 15 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture.
-
Purification: The product isomers can be separated and purified using column chromatography or fractional distillation.
Halogenation
Electrophilic halogenation (e.g., with Br₂/FeBr₃ or Cl₂/FeCl₃) of 4-fluorotoluene is predicted to yield the 2-halo-4-fluorotoluene as the primary product. Due to the deactivating nature of the ring compared to toluene, harsher conditions may be required.
Table 3: Predicted and Comparative Data for Halogenation
| Substrate | Reaction | Catalyst | Expected/Observed Major Product | Isomer Distribution | Reference |
|---|---|---|---|---|---|
| 4-Fluorotoluene | Bromination | FeBr₃ | 2-Bromo-4-fluorotoluene | Not reported | (Predicted) |
| Toluene | Bromination | FeBr₃ | Mixture of o- and p-bromotoluene | o: 33%, m: <1%, p: 67% |[11] |
-
Setup: Equip a 100 mL three-necked flask with a dropping funnel, a condenser connected to a gas trap (to absorb HBr), and a magnetic stirrer.
-
Reagents: Dissolve 5.5 g (0.05 mol) of 4-fluorotoluene in 25 mL of carbon tetrachloride in the flask. Place 8.0 g (0.05 mol) of bromine in the dropping funnel. Add a catalytic amount of iron filings or anhydrous FeBr₃ (approx. 0.2 g) to the flask.
-
Reaction: Protect the reaction from light. Add the bromine dropwise from the funnel to the stirred solution at room temperature. The reaction is complete when the red color of bromine persists and HBr evolution ceases.
-
Workup: Cool the flask and slowly add 25 mL of water. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Washing: Wash the organic layer with 25 mL of 10% sodium hydroxide solution to remove unreacted bromine, then with water until the washings are neutral.
-
Drying and Isolation: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure.
Sulfonation
Sulfonation is often reversible and sensitive to temperature. The reaction with fuming sulfuric acid (H₂SO₄/SO₃) is expected to produce 4-fluorotoluene-2-sulfonic acid. Steric hindrance from the methyl group can be a factor, but the electronic activation is typically dominant.
Table 4: Predicted and Comparative Data for Sulfonation | Substrate | Conditions | Expected/Observed Major Product | Isomer Distribution | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Fluorotoluene | Fuming H₂SO₄ | 4-Fluorotoluene-2-sulfonic acid | Not reported | (Predicted) | | Toluene | SO₃ in liquid SO₂ (-12.5°C) | p-Toluenesulfonic acid | o: 10.0%, m: 0.7%, p: 89.2% |[12] |
-
Setup: In a 100 mL three-necked flask fitted with a thermometer, dropping funnel, and mechanical stirrer, place 11.0 g (0.1 mol) of 4-fluorotoluene. Cool the flask in an ice bath to 0-5°C.
-
Reagent Addition: Slowly add 20 mL of fuming sulfuric acid (20% SO₃) dropwise from the funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Workup (Salting Out): Carefully pour the reaction mixture onto 100 g of crushed ice. While stirring, add solid sodium chloride until the solution is saturated. This will precipitate the sodium salt of the sulfonic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Recrystallize the crude sodium 4-fluorotoluene-2-sulfonate from a minimal amount of hot water.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Friedel-Crafts Acylation
Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a key C-C bond-forming reaction. For 4-fluorotoluene, the para-position is blocked, so acylation is strongly directed to the C2 position to yield a 2-acyl-4-fluorotoluene derivative.
Table 5: Predicted and Comparative Data for Friedel-Crafts Acylation | Substrate | Conditions | Expected/Observed Major Product | Isomer Distribution | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Fluorotoluene | Acetyl chloride / AlCl₃ | 2-Acetyl-4-fluorotoluene | Not reported | (Predicted) | | Toluene | Acetyl chloride / AlCl₃ | 4-Methylacetophenone | o: 1-2%, m: 1-2%, p: >95% |[13] |
-
Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a reflux condenser (with a gas trap), and a dropping funnel. All glassware must be thoroughly dried.
-
Reagents: Suspend 16.0 g (0.12 mol) of anhydrous aluminum chloride in 60 mL of dry carbon disulfide in the flask and cool in an ice bath.
-
Acyl Chloride Addition: Place 8.7 g (0.11 mol) of acetyl chloride in the dropping funnel and add it slowly to the stirred AlCl₃ suspension.
-
Substrate Addition: After the initial addition, add 11.0 g (0.1 mol) of 4-fluorotoluene dropwise from the funnel over 30 minutes, keeping the temperature low.
-
Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux on a water bath for 1 hour, or until H₂ gas evolution ceases.
-
Workup: Cool the flask and carefully pour the contents onto a mixture of 100 g of crushed ice and 25 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 25 mL portions of carbon disulfide.
-
Washing & Drying: Combine the organic layers, wash with 10% NaOH solution, then with water. Dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter and remove the solvent by distillation. Purify the residual ketone by vacuum distillation.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing, isolating, and analyzing the products of an electrophilic aromatic substitution reaction.
Figure 3. General workflow for EAS reactions.
Conclusion
The is predominantly governed by the activating, ortho-, para- directing methyl group. This leads to a strong regiochemical preference for substitution at the C2 position, as the alternative positions are either deactivated by the fluorine's inductive effect or blocked. While this provides a reliable predictive model for many standard EAS reactions, it is crucial for researchers to recognize that reaction conditions, particularly the choice of catalyst, can lead to unexpected outcomes such as the observed side-chain nitration. The detailed protocols and mechanistic insights provided herein serve as a guide for the controlled functionalization of this versatile chemical intermediate.
References
- 1. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. irjet.net [irjet.net]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Free Radical Chlorination of p-Fluorotoluene: Mechanism and Experimental Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical chlorination of p-fluorotoluene, a reaction of significant interest for the synthesis of fluorinated organic intermediates. The document details the underlying reaction mechanism, discusses kinetic and selectivity considerations, presents a representative experimental protocol, and outlines methods for product analysis.
The Core Reaction Mechanism
The chlorination of the methyl group of p-fluorotoluene proceeds via a free-radical chain mechanism. This type of reaction is characterized by three distinct stages: initiation, propagation, and termination. The reaction selectively targets the benzylic C-H bonds due to the resonance stabilization of the resulting p-fluorobenzyl radical intermediate.
Overall Reaction:
F-C₆H₄-CH₃ + Cl₂ --(hν or Δ)--> F-C₆H₄-CH₂Cl + HCl
The process is typically initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of molecular chlorine.
1.1 Initiation
The reaction begins with the homolytic fission of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an external energy input, such as UV light or heat, to break the relatively weak Cl-Cl bond.
-
Equation: Cl₂ + energy (hν or Δ) → 2 Cl•
1.2 Propagation
The propagation phase is a self-sustaining cycle consisting of two key steps. This cycle is responsible for the formation of the bulk of the product.
-
Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the methyl group of p-fluorotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized p-fluorobenzyl radical and a molecule of hydrogen chloride (HCl). The stability of the benzylic radical is the primary reason for the high selectivity of this reaction for the side chain over the aromatic ring.[1]
-
Equation: F-C₆H₄-CH₃ + Cl• → F-C₆H₄-CH₂• + HCl
-
-
Step 2: Halogenation. The newly formed p-fluorobenzyl radical reacts with another molecule of chlorine (Cl₂), abstracting a chlorine atom to form the desired product, p-fluorobenzyl chloride. This step also regenerates a chlorine radical, which can then participate in another hydrogen abstraction step, thus propagating the chain reaction.
-
Equation: F-C₆H₄-CH₂• + Cl₂ → F-C₆H₄-CH₂Cl + Cl•
-
Caption: Initiation of the reaction followed by the catalytic propagation cycle.
1.3 Termination
The chain reaction concludes when two free radicals combine to form a stable, non-radical molecule. These termination steps become more probable as the concentration of reactants decreases and the concentration of radicals accumulates.
-
Possible Termination Reactions:
-
Cl• + Cl• → Cl₂
-
F-C₆H₄-CH₂• + Cl• → F-C₆H₄-CH₂Cl
-
2 F-C₆H₄-CH₂• → F-C₆H₄-CH₂-CH₂-C₆H₄-F (Dimer)
-
Caption: The three primary pathways for radical-radical termination.
Quantitative Data: Kinetics and Selectivity
The fluorine substituent at the para position influences the reaction rate through electronic effects. While fluorine is inductively electron-withdrawing, which can slightly destabilize the radical, it is also capable of resonance donation, which can stabilize it. Studies on related substituted toluenes show that electron-donating groups generally accelerate the reaction, while electron-withdrawing groups decelerate it.[2]
The table below summarizes the generalized relative reactivity of different types of C-H bonds towards free-radical chlorination at room temperature. These values highlight the strong preference for abstraction at more substituted and resonance-stabilized positions.
| C-H Bond Type | Example | Relative Rate of Abstraction (per H) |
| Primary (1°) | CH₃-H | 1 |
| Secondary (2°) | CH₃-CH₂-H | ~3.6 - 4.5 |
| Tertiary (3°) | (CH₃)₃C-H | ~5.0 - 5.5 |
| Benzylic | C₆H₅-CH₂-H | Highly Reactive* |
Note: The benzylic position is significantly more reactive than a tertiary C-H bond due to resonance stabilization of the radical intermediate. The exact value varies with reaction conditions and ring substituents.[3][4][5]
Experimental Protocols
The following section outlines a representative protocol for the laboratory-scale synthesis of p-fluorobenzyl chloride.
3.1 Materials and Reagents
-
p-Fluorotoluene (substrate)
-
Chlorine (Cl₂) gas, or a suitable chlorine source such as sulfuryl chloride (SO₂Cl₂)
-
An inert, dry solvent (e.g., carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂))[6]
-
Inert gas (Nitrogen or Argon) for purging
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
-
Aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
3.2 Reaction Setup and Procedure
-
Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize excess chlorine and HCl gas. The apparatus should be protected from moisture.
-
Preparation: The flask is charged with p-fluorotoluene and the inert solvent (e.g., CCl₄). The solution is purged with an inert gas.
-
Initiation: The reaction is initiated by irradiating the flask with a UV lamp (e.g., a mercury vapor lamp). Chlorine gas is then bubbled through the solution at a controlled rate.[7]
-
Monitoring: The reaction progress is monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.[8] This allows for the determination of the optimal reaction time and helps to minimize the formation of polychlorinated byproducts like p-fluorobenzal chloride.
Caption: A flowchart illustrating the key stages of the synthesis and purification process.
3.3 Work-up and Purification
-
Quenching: Once the reaction reaches the desired conversion, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is cooled to room temperature and purged with inert gas to remove dissolved HCl and Cl₂.
-
Washing: The mixture is transferred to a separatory funnel and washed sequentially with aqueous Na₂S₂O₃ (to remove residual Cl₂), aqueous NaHCO₃ (to neutralize HCl), and brine.
-
Drying: The organic layer is separated, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to isolate p-fluorobenzyl chloride from unreacted starting material and any byproducts.
3.4 Product Analysis The identity and purity of the final product are confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the product and to assess its purity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the benzylic protons (-CH₂Cl) and the aromatic protons. For p-fluorobenzyl chloride, the benzylic protons typically appear as a singlet around 4.5 ppm. The aromatic protons will show a characteristic pattern for a 1,4-disubstituted benzene ring.[10]
-
¹³C NMR: To confirm the number and type of carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-Cl bond and the C-F bond.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Directive effects in benzylic hydrogen atom abstraction. Part III. Chlorination of nuclear-substituted toluenes, diphenylmethanes, and ethylbenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]
4-Fluorobenzotrichloride: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and significant applications of 4-Fluorobenzotrichloride as a pivotal chemical intermediate. Valued for the introduction of fluorine into molecular structures, this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical transformations to support research and development in the chemical sciences.
Chemical Properties and Specifications
This compound, also known as 1-fluoro-4-(trichloromethyl)benzene, is a halogenated aromatic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 402-42-6 | [1][2] |
| Molecular Formula | C₇H₄Cl₃F | [1][2] |
| Molecular Weight | 213.46 g/mol | [1] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 76 °C | [1][3] |
| Density | 1.425 - 1.452 g/cm³ | [1][3] |
| Refractive Index | 1.534 | [1] |
| Purity | ≥ 98% | [3][4] |
| Synonyms | p-Fluorobenzotrichloride, 1-Fluoro-4-(trichloromethyl)benzene | [2] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the radical side-chain chlorination of 4-fluorotoluene. This process is typically initiated by ultraviolet (UV) light or a radical initiator.
Experimental Protocol: Synthesis from 4-Fluorotoluene
This protocol is adapted from a patented industrial method.
Materials:
-
4-Fluorotoluene (p-fluorotoluene)
-
Chlorine gas (Cl₂)
-
Azo catalyst (e.g., Diisopropyl azodicarboxylate)
-
500 mL three-necked flask
-
UV lamp
-
Reflux condenser
-
Gas inlet tube
-
Stirring apparatus
-
Heating mantle
-
Cooling system
Procedure:
-
Charge a 500 mL three-necked flask with 110.5 g (1.0 mol) of 4-fluorotoluene.
-
Heat the flask to 80-85 °C using a heating mantle.
-
Once the temperature is stable, add 0.5 g of an azo catalyst in batches.
-
Initiate the chlorination by bubbling 198 g (2.8 mol) of chlorine gas through the reaction mixture under UV irradiation.
-
This reaction is exothermic; maintain the reaction temperature at 70-80 °C using a circulating cooling water system.
-
Monitor the reaction progress using gas chromatography (GC) until the 4-fluorotoluene is completely consumed.
-
After the reaction is complete, maintain the temperature for an additional hour to ensure full conversion.
-
Cool the reaction mixture to room temperature. The resulting product is crude this compound.
Expected Yield and Purity:
-
Yield: Approximately 212.3 g (99.5%)
-
Purity: Approximately 99.5% (by GC)
Key Reactions of this compound as a Chemical Intermediate
This compound is a versatile intermediate that serves as a precursor to several important fluorinated compounds. The two primary transformations are its hydrolysis to 4-fluorobenzoyl chloride and its fluorination to 4-Fluorobenzotrifluoride.
Hydrolysis to 4-Fluorobenzoyl Chloride
The hydrolysis of the trichloromethyl group yields the corresponding acyl chloride, a valuable reagent in organic synthesis.
This protocol is based on a patented method utilizing a composite catalyst.
Materials:
-
This compound
-
Water
-
Ferric trichloride (FeCl₃)
-
Zinc chloride (ZnCl₂)
-
Reaction vessel equipped for heating and distillation
Procedure:
-
In a suitable reaction vessel, charge the crude this compound obtained from the previous step.
-
Add a composite catalyst of ferric trichloride and zinc chloride.
-
Add a stoichiometric amount of water to initiate the hydrolysis reaction.
-
Heat the reaction mixture to 120-130 °C.
-
The hydrolysis reaction proceeds to form 4-fluorobenzoyl chloride.
-
Purify the product by vacuum distillation at approximately 2 kPa and 120 °C.
Expected Yield and Purity:
-
Yield: 99.3%
-
Purity: 99.5%
Fluorination to 4-Fluorobenzotrifluoride
The conversion of the trichloromethyl group to a trifluoromethyl group is a crucial transformation, as the -CF₃ group is highly sought after in pharmaceutical and agrochemical applications due to its unique electronic properties and metabolic stability. This reaction is typically achieved using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst.[5][6]
Disclaimer: The following is a representative protocol based on the fluorination of similar trichloromethyl aromatic compounds, as a specific detailed protocol for this compound was not available in the searched literature. Researchers should exercise caution and optimize conditions.
Materials:
-
This compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Pressure-rated fluorination apparatus
-
Stirring mechanism
-
Temperature control system
-
Scrubbing system for acidic gases
Procedure:
-
In a pressure-rated fluorination apparatus, charge the this compound.
-
Add a catalytic amount of antimony pentachloride (e.g., 2-5 mol%).
-
Cool the reactor to a low temperature (e.g., -10 to 0 °C).
-
Carefully introduce a stoichiometric amount of anhydrous hydrogen fluoride into the reactor.
-
Gradually raise the temperature of the reaction mixture to 50-100 °C. The reaction is often carried out under elevated pressure.
-
Stir the reaction mixture vigorously for several hours, monitoring the reaction progress by GC analysis of quenched aliquots.
-
Upon completion, carefully vent the excess HF and any HCl gas produced through a scrubbing system.
-
The crude product, 4-Fluorobenzotrifluoride, can be purified by distillation.
Subsequent Transformations of 4-Fluorobenzotrifluoride Derivatives
The introduction of the trifluoromethyl group opens up further synthetic possibilities. Two notable examples are the bromination of the aromatic ring and the Mizoroki-Heck reaction.
Bromination of 4-Fluorobenzotrifluoride
Electrophilic aromatic substitution can be used to introduce a bromine atom onto the aromatic ring, creating a versatile building block for further functionalization.
Materials:
-
4-Fluorobenzotrifluoride
-
Bromine (Br₂)
-
Iron sulfide (FeS) or another suitable Lewis acid catalyst
-
Reaction vessel with dropping funnel and stirrer
Procedure:
-
To a reaction vessel containing 4-Fluorobenzotrifluoride, add a catalytic amount of iron sulfide.
-
Heat the mixture to 50-55 °C.
-
Slowly add bromine dropwise over a period of one hour.
-
After the addition is complete, continue stirring the mixture at 55 °C for 5 hours.
-
Purge the reaction mixture with nitrogen to remove any excess bromine.
-
The resulting crude bromo-4-fluorobenzotrifluoride can then be purified, typically by distillation.
Mizoroki-Heck Reaction of Brominated 4-Fluorobenzotrifluoride
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] This allows for the introduction of vinyl groups onto the aromatic ring.
This is a general protocol that can be adapted for the coupling of bromo-4-fluorobenzotrifluoride derivatives with various alkenes.
Materials:
-
Bromo-4-fluorobenzotrifluoride derivative
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMAc)
-
Reaction vessel with inert atmosphere capabilities
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bromo-4-fluorobenzotrifluoride derivative, the alkene, the palladium catalyst, and the base.
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimony trifluoride - Wikipedia [en.wikipedia.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Methodological & Application
Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorobenzotrichloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-fluorobenzoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved through the controlled hydrolysis of 4-fluorobenzotrichloride. This method offers a high yield and purity, making it suitable for both laboratory-scale research and process development. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.
Introduction
4-Fluorobenzoyl chloride is a vital building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity as an acyl chloride allows for the introduction of the 4-fluorobenzoyl moiety into various molecular scaffolds. The synthesis route starting from this compound is an efficient and industrially relevant method. This process involves the partial hydrolysis of the trichloromethyl group to an acid chloride, a transformation that can be effectively catalyzed by a composite Lewis acid catalyst.
Chemical Reaction Pathway
The synthesis proceeds in two main stages. First, 4-fluorotoluene is subjected to free-radical chlorination to produce this compound. Subsequently, the this compound is carefully hydrolyzed in the presence of a mixed ferric chloride and zinc chloride catalyst to yield the desired 4-fluorobenzoyl chloride.
Application Notes and Protocols for the Hydrolysis of 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the hydrolysis of 4-Fluorobenzotrichloride to synthesize 4-fluorobenzoyl chloride, a key intermediate in the production of various pharmaceuticals and specialty chemicals. The protocol is based on established methods and includes information on reaction conditions, catalysts, and analytical monitoring.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 4-fluorobenzoyl chloride from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 4-fluorobenzoyl chloride | [1] |
| Catalyst | Ferric chloride (FeCl₃) and Zinc chloride (ZnCl₂) composite (1:1 ratio) | [1] |
| Reaction Temperature | 130 °C | [1] |
| Yield | 99.3% | [1] |
| Purity (by GC) | 99.5% | [1] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of 4-fluorobenzoyl chloride via the hydrolysis of this compound.
Materials:
-
This compound (C₇H₄Cl₃F)
-
Deionized Water (H₂O)
-
Ferric chloride (FeCl₃), anhydrous
-
Zinc chloride (ZnCl₂), anhydrous
-
500 mL three-necked round-bottom flask
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Gas chromatograph (GC) for reaction monitoring
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. Ensure all glassware is dry.
-
Charge the flask with 211.4 g (1.0 mol) of this compound.[1]
-
-
Catalyst Addition:
-
Prepare the composite catalyst by mixing ferric chloride and zinc chloride in a 1:1 molar ratio.
-
Add 6.4 g of the FeCl₃:ZnCl₂ composite catalyst to the reaction flask.[1]
-
-
Hydrolysis Reaction:
-
Begin stirring the mixture and heat the flask to 130 °C using a heating mantle.[1]
-
Slowly add 1.7 mL (0.09 mol) of deionized water to the reaction mixture from the dropping funnel.[1] The addition should be controlled to maintain a steady reaction rate and avoid excessive HCl gas evolution.
-
Continuously monitor the reaction progress by Gas Chromatography (GC) until the concentration of this compound is between 0.02-0.03%.[1] If the reaction stalls, additional small portions of water may be added cautiously.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
The crude 4-fluorobenzoyl chloride can be purified directly by vacuum distillation.
-
Set up a vacuum distillation apparatus and distill the product under a pressure of 2 kPa.[1]
-
Collect the fraction boiling at approximately 120 °C.[1]
-
-
Product Characterization:
-
The purity of the collected 4-fluorobenzoyl chloride can be confirmed by GC analysis. The expected purity is approximately 99.5%.[1]
-
Further characterization can be performed using spectroscopic methods such as FTIR and NMR.
-
Analytical Methods
Gas Chromatography (GC):
-
Purpose: To monitor the progress of the hydrolysis reaction by quantifying the decrease in the starting material (this compound) and the increase in the product (4-fluorobenzoyl chloride).
-
Typical Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the final product and confirm the conversion of the trichloromethyl group to an acid chloride.
-
Expected Peaks for 4-fluorobenzoyl chloride:
-
A strong carbonyl (C=O) stretching band around 1770-1800 cm⁻¹.
-
C-Cl stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
-
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Reaction pathway for the hydrolysis of this compound.
References
Application Notes and Protocols for the Synthesis of 4-Fluorobenzotrifluoride
Introduction
4-Fluorobenzotrifluoride is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its preparation from 4-Fluorobenzotrichloride is a key industrial transformation, primarily achieved through a fluorination reaction that substitutes the three chlorine atoms of the trichloromethyl group with fluorine. This document provides detailed application notes and protocols for this conversion, focusing on methodologies suitable for researchers, scientists, and drug development professionals. The primary methods for this transformation involve the use of anhydrous hydrogen fluoride (HF), either in a liquid or gas phase, often with a catalyst.[2][3] Gas-phase fluorination over a catalyst such as aluminum fluoride has emerged as a highly efficient method, offering high yields and operational advantages over traditional high-pressure liquid-phase reactions.[4][5]
Data Summary of Reaction Conditions
The following table summarizes quantitative data for the conversion of benzotrichloride derivatives to benzotrifluoride derivatives, providing a comparative overview of different catalytic systems and reaction conditions.
| Parameter | Gas-Phase Fluorination | Liquid-Phase Fluorination |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) |
| Catalyst | Aluminum Fluoride (β- or γ-type)[4][5] | Aluminum chloride and activated charcoal[6] |
| Temperature | 200 - 450 °C (250 - 350 °C preferred)[4] | 85 - 100 °C[6] |
| Pressure | Atmospheric or slightly above[4][5] | 20 - 45 atm[6] |
| HF to Substrate Ratio | 1 to 2 moles per chlorine atom to be substituted[4][5] | Stoichiometric amount of 1.0 to 1.1 times the benzotrichloride[6] |
| Reported Yield | ≥ 96%[4] | Not explicitly stated for the specific process |
| Key Advantages | High reaction rate, high yield, lower pressure operation[4][5] | Established industrial process |
Experimental Protocols
The following protocol details the gas-phase fluorination of this compound to 4-Fluorobenzotrifluoride using an aluminum fluoride catalyst. This method is adapted from patented industrial processes and is presented as a laboratory-scale procedure.[4][5]
Materials and Equipment:
-
This compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Aluminum Fluoride (β- or γ-type) catalyst
-
Nitrogen gas (for purging)
-
Corrosion-resistant reactor (e.g., made of stainless steel, nickel, or a nickel alloy like Inconel or Hastelloy)[4][5]
-
Temperature-controlled furnace for the reactor
-
Mass flow controllers for precise gas delivery
-
A condenser cooled with ice or a chiller
-
A scrubbing system for unreacted HF and HCl byproduct (e.g., a sodium hydroxide or calcium carbonate solution)
-
Standard laboratory glassware for work-up
-
Anhydrous sodium sulfate for drying
-
Gas chromatography (GC) or GC-MS for analysis
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
Pack the corrosion-resistant reactor with the aluminum fluoride catalyst.
-
Assemble the reactor within the temperature-controlled furnace.
-
Connect the inlet of the reactor to the mass flow controllers for this compound (vaporized) and anhydrous HF.
-
Connect the outlet of the reactor to the condenser, followed by the scrubbing system.
-
Ensure all connections are secure and leak-proof.
-
-
Reaction Execution:
-
Purge the entire system with dry nitrogen gas.
-
Heat the reactor to the desired reaction temperature (e.g., 300 °C).[4]
-
Vaporize the this compound and introduce it into the reactor at a controlled flow rate.
-
Simultaneously, introduce a controlled flow of anhydrous hydrogen fluoride into the reactor. A molar ratio of approximately 1 to 2 moles of HF per mole of chlorine to be substituted is recommended.[4][5]
-
The reaction is continuous. The gaseous mixture of product, byproduct (HCl), and any unreacted starting materials exits the reactor.
-
-
Product Collection and Work-up:
-
The reaction mixture exiting the reactor is passed through the condenser. The liquid product (crude 4-Fluorobenzotrifluoride) will condense and can be collected in a receiving flask.[5]
-
Gaseous byproducts (primarily HCl) and unreacted HF will pass through the condenser and be neutralized in the scrubbing system.[4][5]
-
Wash the collected crude product with water to remove any remaining acidic components.
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
-
Purification and Analysis:
-
The purity of the crude product can be assessed by GC or GC-MS.
-
If necessary, the product can be further purified by distillation.
-
The final yield of 4-Fluorobenzotrifluoride should be calculated. Yields of 96% or higher have been reported for analogous systems.[4]
-
Visualizations
Experimental Workflow for Gas-Phase Fluorination
References
- 1. This compound | 402-42-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotrifluoride [drugfuture.com]
- 4. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 5. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 6. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
Application Notes: Synthesis of the Fungicide Flumorph Using 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the agricultural fungicide flumorph, utilizing 4-Fluorobenzotrichloride as a key starting material. This document outlines the synthetic pathway, experimental procedures, and quantitative data to support researchers in the field of agrochemical development.
Introduction
This compound is a versatile chemical intermediate for the synthesis of various agrochemicals. Its utility stems from the reactivity of the trichloromethyl group, which can be readily converted into other functional groups, and the presence of the fluorine atom, which can enhance the biological activity and metabolic stability of the final product. This document details the conversion of this compound to 4-fluorobenzoyl chloride, a crucial building block, and its subsequent use in the synthesis of flumorph, a potent fungicide.
Synthetic Pathway Overview
The synthesis of flumorph from this compound is a multi-step process that begins with the hydrolysis of the trichloromethyl group to form an acyl chloride. This intermediate then undergoes a Friedel-Crafts acylation, followed by a condensation reaction to yield the final product.
Caption: Synthetic pathway from this compound to Flumorph.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step in the synthesis of flumorph from this compound.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1. Hydrolysis | This compound, Water | FeCl₃/ZnCl₂ (1:1) | - | 130 | - | 99.3 | 99.5 |
| 2. Friedel-Crafts Acylation | 4-Fluorobenzoyl Chloride, Veratrole (1,2-Dimethoxybenzene) | AlCl₃ | Toluene | Reflux | 0.5 | - | - |
| 3. Condensation | 4-Fluoro-(3,4-dimethoxy)benzophenone, Acetylmorpholine | NaNH₂ | Toluene | Reflux | 0.5 | - | - |
Note: Yields and reaction times for steps 2 and 3 are based on analogous reactions described in the literature and may require optimization.
Experimental Protocols
Step 1: Synthesis of 4-Fluorobenzoyl Chloride from this compound [1]
This protocol describes the hydrolysis of this compound to 4-Fluorobenzoyl chloride.
Materials:
-
This compound (1 mol, 211.4 g)
-
Water (0.09 mol, 1.7 mL)
-
Ferric chloride (FeCl₃)
-
Zinc chloride (ZnCl₂)
-
500 mL three-necked flask
-
Stirrer
-
Distillation apparatus
Procedure:
-
Charge a 500 mL three-necked flask with 211.4 g (1 mol) of this compound.
-
With stirring, add 1.7 mL (0.09 mol) of water dropwise.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Add a composite catalyst of FeCl₃ and ZnCl₂ in a 1:1 ratio (6.4 g total).
-
Continue to monitor the reaction by GC until the content of this compound is between 0.02-0.03%.
-
Upon completion, purify the product by vacuum distillation at 2 kPa and 120 °C to yield 4-fluorobenzoyl chloride.
Caption: Workflow for the synthesis of 4-Fluorobenzoyl Chloride.
Step 2: Synthesis of 4-Fluoro-(3,4-dimethoxy)benzophenone
This protocol describes the Friedel-Crafts acylation of veratrole with 4-fluorobenzoyl chloride.
Materials:
-
4-Fluorobenzoyl Chloride (0.05 mol)
-
Veratrole (1,2-dimethoxybenzene)
-
Aluminum chloride (AlCl₃)
-
Toluene
-
Reaction flask with stirrer and reflux condenser
Procedure:
-
In a reaction flask, dissolve veratrole in toluene.
-
Cool the solution in an ice bath and slowly add aluminum chloride with stirring.
-
Add 4-fluorobenzoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of Flumorph [2]
This protocol describes the condensation reaction to form flumorph.
Materials:
-
4-Fluoro-(3,4-dimethoxy)benzophenone (0.05 mol)
-
Acetylmorpholine (total 0.139 mol)
-
Sodium amide (NaNH₂) (0.1 mol)
-
Toluene
-
500 mL reaction flask with stirrer and reflux condenser
Procedure:
-
To a 500 mL reaction flask, add 50 mL of toluene, 6 g (0.046 mol) of acetylmorpholine, and 3.9 g (0.1 mol) of sodium amide.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
In a separate flask, dissolve 13 g (0.05 mol) of 4-fluoro-(3,4-dimethoxy)benzophenone and 12 g (0.093 mol) of acetylmorpholine in 70 mL of toluene.
-
Add the solution from step 3 dropwise to the refluxing reaction mixture over 1 hour.
-
Continue to reflux the reaction mixture and monitor its progress by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 0.5 hours after the addition.
-
After the reaction is complete, add water to the reaction solution to quench any remaining sodium amide.
-
Separate the organic layer and remove the solvent to obtain the crude flumorph, which can be further purified.
Caption: Workflow for the synthesis of Flumorph.
References
Application Notes and Protocols: 4-Fluorobenzotrichloride as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluorobenzotrichloride as a key starting material in the synthesis of valuable pharmaceutical ingredients. This document details its conversion to the crucial intermediate, 4-Fluorobenzotrifluoride, and its subsequent application in the synthesis of the selective serotonin reuptake inhibitor (SSRI), (S)-Fluoxetine. Included are detailed experimental protocols, summaries of quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction to this compound in Pharmaceutical Synthesis
This compound (1-fluoro-4-(trichloromethyl)benzene) is a halogenated aromatic compound that serves as a vital precursor in the synthesis of various active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound's primary role in this context is as a precursor to 4-Fluorobenzotrifluoride, a key building block for introducing the 4-(trifluoromethyl)phenyl moiety into drug candidates.[1] This scaffold is present in a number of significant pharmaceuticals, most notably the antidepressant (S)-Fluoxetine.
Application 1: Synthesis of 4-Fluorobenzotrifluoride
The conversion of this compound to 4-Fluorobenzotrifluoride is a critical initial step. This transformation is typically achieved through a fluorination reaction where the three chlorine atoms of the trichloromethyl group are substituted with fluorine atoms.
Experimental Protocol: Fluorination of this compound
This protocol describes the synthesis of 4-Fluorobenzotrifluoride from this compound using hydrogen fluoride (HF).
Materials:
-
This compound (C7H4Cl3F)
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., Antimony pentachloride, SbCl5) - optional
-
Nitrogen or Argon gas
-
Apparatus: Pressure reactor (e.g., Hastelloy autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet.
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen) to remove any moisture and air.
-
Charging the Reactor: Charge the reactor with this compound. If a catalyst is used, it can be added at this stage.
-
Reaction Conditions: Seal the reactor and cool it to a low temperature (e.g., 0°C). Carefully introduce anhydrous hydrogen fluoride into the reactor.
-
Heating and Reaction Monitoring: Gradually heat the reactor to the desired reaction temperature, typically in the range of 20-120°C in the absence of a catalyst. The reaction progress can be monitored by sampling and analyzing the reaction mixture using Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction (as determined by GC analysis), cool the reactor to a safe temperature. Carefully vent any excess HF gas through a scrubber containing a suitable neutralizing agent (e.g., soda lime or a caustic solution).
-
Purification: The crude product is then purified by distillation to yield high-purity 4-Fluorobenzotrifluoride.
Quantitative Data: Synthesis of 4-Fluorobenzotrifluoride
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Anhydrous Hydrogen Fluoride (HF) | |
| Catalyst | None (uncatalyzed reaction) | |
| Reaction Temperature | 20-120°C | |
| Typical Yield | High | |
| Purity | >98% (after distillation) |
Application 2: Synthesis of (S)-Fluoxetine from 4-Fluorobenzotrifluoride
4-Fluorobenzotrifluoride is a key intermediate in the synthesis of (S)-Fluoxetine, a potent selective serotonin reuptake inhibitor. The synthesis involves the nucleophilic aromatic substitution of the fluorine atom on 4-Fluorobenzotrifluoride with an appropriate alcohol.
Experimental Protocol: Synthesis of (S)-Fluoxetine
This protocol outlines a multi-step synthesis of (S)-Fluoxetine starting from 4-Fluorobenzotrifluoride.
Step 1: Synthesis of (S)-N-methyl-3-hydroxy-3-phenylpropylamine
This intermediate is synthesized from commercially available starting materials. A common route involves the asymmetric reduction of a corresponding ketone.
Step 2: Synthesis of (S)-Fluoxetine
This step involves the coupling of (S)-N-methyl-3-hydroxy-3-phenylpropylamine with 4-Fluorobenzotrifluoride.
Materials:
-
(S)-N-methyl-3-hydroxy-3-phenylpropylamine
-
4-Fluorobenzotrifluoride (or 4-chlorobenzotrifluoride)
-
Sodium Hydride (NaH) or Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP)
-
Toluene
-
Hydrochloric Acid (HCl) in ether or isopropanol
-
Ethyl acetate
-
n-heptane
Procedure:
-
Formation of the Alkoxide: In a clean and dry reaction vessel under an inert atmosphere, dissolve (S)-N-methyl-3-hydroxy-3-phenylpropylamine in a suitable solvent such as DMSO or NMP. Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at a controlled temperature (e.g., 20-25°C) to form the corresponding sodium or potassium alkoxide.
-
Coupling Reaction: To the freshly prepared alkoxide solution, add 4-Fluorobenzotrifluoride (or 4-chlorobenzotrifluoride). Heat the reaction mixture to a temperature typically ranging from 80°C to 140°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product into an organic solvent such as toluene. Wash the organic layer with water to remove any inorganic salts and residual solvent.
-
Isolation of the Free Base: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude (S)-Fluoxetine free base as an oil.
-
Salt Formation and Purification: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether or isopropanol to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield pure (S)-Fluoxetine hydrochloride. A yield of 78% has been reported for this step.[2]
Quantitative Data: Synthesis of (S)-Fluoxetine
| Parameter | Value | Reference |
| Starting Material | (S)-N-methyl-3-hydroxy-3-phenylpropylamine | [2] |
| Reagent | 4-Fluorobenzotrifluoride (or 4-chlorobenzotrifluoride) | [2] |
| Base | Sodium Hydride (NaH) | [2] |
| Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Reaction Temperature | 80-100°C | [2] |
| Yield of (S)-Fluoxetine HCl | 78% | [2] |
| Enantiomeric Excess (ee) | >99% |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from this compound to (S)-Fluoxetine HCl.
Signaling Pathway of Fluoxetine
Fluoxetine, as a selective serotonin reuptake inhibitor (SSRI), primarily functions by increasing the extracellular level of the neurotransmitter serotonin. Its downstream effects involve the modulation of various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. Activation of this pathway is linked to neuroplasticity and the therapeutic effects of antidepressants.
References
Application Note: GC-MS Analysis of 4-Fluorobenzotrichloride Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzotrichloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Monitoring the progress of its chemical transformations is crucial for process optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile reaction components. This application note provides a detailed protocol for the GC-MS analysis of the hydrolysis of this compound to 4-fluorobenzoic acid.
Reaction Pathway
The hydrolysis of this compound proceeds by the substitution of the three chlorine atoms on the benzylic carbon with hydroxyl groups, which then rapidly dehydrates to form the corresponding carboxylic acid, 4-fluorobenzoic acid.
Figure 1: DOT Diagram of the Hydrolysis of this compound.
Caption: Hydrolysis of this compound to 4-fluorobenzoic acid.
Experimental Protocols
I. Hydrolysis Reaction of this compound
Materials:
-
This compound (≥98%)
-
Acetone (ACS grade)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Glassware for extraction and drying
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g of this compound in 20 mL of acetone.
-
Slowly add 10 mL of deionized water to the solution while stirring.
-
Heat the mixture to reflux (approximately 60-70°C) and maintain for 2 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) for GC-MS analysis.
-
After the reaction is complete (as determined by the disappearance of the starting material peak in the GC-MS chromatogram), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
II. GC-MS Analysis
A. Sample Preparation:
-
Reaction Monitoring Aliquots:
-
Withdraw approximately 0.1 mL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of diethyl ether.
-
Dry the ether solution with a small amount of anhydrous magnesium sulfate.
-
Transfer the solution to a GC vial for immediate analysis.
-
-
Final Product Analysis (as 4-fluorobenzoic acid methyl ester):
-
The primary product, 4-fluorobenzoic acid, is non-volatile and requires derivatization for GC-MS analysis.
-
Dissolve approximately 10 mg of the crude product in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60°C for 30 minutes to form the methyl ester.
-
Cool the solution, neutralize with a saturated sodium bicarbonate solution, and extract with diethyl ether.
-
Dry the ether layer over anhydrous magnesium sulfate and transfer to a GC vial.
-
B. Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless, operated in split mode (50:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
Data Presentation
The following table summarizes the expected quantitative data for the key compounds in the GC-MS analysis. Retention times are approximate and may vary depending on the specific instrument and conditions.
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | ~ 8.5 | 212, 177, 142, 109 |
| Methyl 4-fluorobenzoate | ~ 7.2 | 154, 123, 95 |
Visualization of Experimental Workflow
Figure 2: DOT Diagram of the GC-MS Analysis Workflow.
Application Notes and Protocols for the Purification of 4-Fluorobenzotrichloride by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 4-Fluorobenzotrichloride (4-FBT) using fractional distillation. This method is essential for obtaining high-purity 4-FBT, a critical intermediate in the synthesis of various pharmaceutical compounds and advanced materials.
Introduction
This compound (C₇H₄Cl₃F) is a halogenated aromatic compound widely used as a precursor in organic synthesis. The purity of 4-FBT is paramount for the successful synthesis of downstream products, as impurities can lead to side reactions, lower yields, and compromised product quality. Fractional distillation is a robust technique for separating 4-FBT from impurities with close boiling points, which are often present in the technical-grade material.
Common impurities in technical-grade this compound can include:
-
Starting materials: 4-fluorotoluene or 4-fluorobenzotrifluoride.
-
Under-chlorinated species: 4-Fluorobenzyl chloride and 4-Fluorobenzal chloride.
-
Over-chlorinated species: Ring-chlorinated derivatives of this compound.
-
Hydrolysis products: 4-Fluorobenzoyl chloride, formed by reaction with moisture.
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is crucial for designing an effective purification protocol. There is a notable discrepancy in the reported boiling point of 4-FBT in the literature, with values of 76°C and 218.7°C cited at atmospheric pressure.[1] The lower value is more consistent with the expected boiling point for a molecule of its structure and molecular weight. It is recommended to perform a preliminary distillation to determine the actual boiling range of the starting material.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Cl₃F | [1] |
| Molecular Weight | 213.46 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
| Boiling Point | 76°C or 218.7°C (at 760 mmHg) | [1] |
| Density | 1.425 - 1.472 g/cm³ | [1] |
| Refractive Index | 1.5325 - 1.5365 (at 20°C) | [1] |
| Purity (Typical Technical Grade) | ~98% | [2] |
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[3]
-
Hazards: Corrosive, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and strong acids.[5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3]
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the procedure for purifying technical-grade this compound.
Materials and Apparatus
-
Technical-grade this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum gauge (if performing vacuum distillation)
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
-
Standard laboratory glassware and clamps
Pre-Distillation Setup
-
Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed. Use of high-vacuum grease is recommended for ground glass joints, especially if performing vacuum distillation.
-
Drying the Apparatus: Thoroughly dry all glassware in an oven before assembly to prevent hydrolysis of 4-FBT.
-
Charging the Flask: Charge the round-bottom flask with the technical-grade this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process and improve separation efficiency.
Distillation Procedure
-
Heating: Begin heating the flask gently using the heating mantle. If using a stirrer, ensure a constant stirring rate.
-
Equilibration: As the mixture begins to boil, a vapor ring will slowly rise through the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the vapor. This allows for proper equilibration between the liquid and vapor phases on the theoretical plates of the column, which is essential for good separation.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction that distills over. This fraction will likely contain lower-boiling impurities. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of pure this compound, change the receiving flask to collect the purified product. Record the stable boiling point and the pressure (if under vacuum).
-
End-run: As the distillation proceeds, the temperature may start to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction in a separate flask.
-
-
Post-Distillation:
-
Allow the apparatus to cool down completely before dismantling.
-
Transfer the purified this compound to a clean, dry, and appropriately labeled storage container.
-
Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Purity and Application Relationship
Caption: The relationship between the purity of 4-FBT and its application in drug development.
References
Application Note: Experimental Setup for the Electrophilic Chlorination of 4-Fluorotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the direct chlorination of 4-fluorotoluene via electrophilic aromatic substitution. Two primary methods are presented, utilizing either chlorine gas or sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid catalyst. These protocols are designed to yield a mixture of chlorinated isomers, primarily 2-chloro-4-fluorotoluene and 3-chloro-4-fluorotoluene, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This note includes reaction setup, workup, purification, and analytical procedures, along with a comprehensive workflow diagram and representative data.
Introduction
Chlorinated fluorotoluenes are important building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. The introduction of a chlorine atom onto the 4-fluorotoluene ring modifies its electronic properties and provides a handle for further functionalization, such as cross-coupling reactions.
The reaction proceeds via electrophilic aromatic substitution, where a chloronium ion (Cl⁺) or a polarized chlorine-containing species acts as the electrophile. The regioselectivity is governed by the directing effects of the methyl (-CH₃) and fluoro (-F) substituents. Both are ortho-, para-directors. The methyl group at position 1 directs incoming electrophiles to position 2, while the fluoro group at position 4 directs to positions 3 and 5. Consequently, the reaction is expected to yield a mixture of two principal isomers: 2-chloro-4-fluorotoluene and 3-chloro-4-fluorotoluene .
This application note details two robust laboratory-scale methods for this transformation.
Reaction Scheme:
Experimental Protocols
Two methods are provided, differing in the choice of chlorinating agent. Method A uses traditional chlorine gas, while Method B uses sulfuryl chloride, a liquid reagent that can be easier to handle in a standard laboratory fume hood.
2.1. Materials and Equipment
-
Reagents: 4-Fluorotoluene (≥99%), Ferric Chloride (FeCl₃, anhydrous, ≥98%), Chlorine (Cl₂, lecture bottle), Sulfuryl Chloride (SO₂Cl₂, ≥99%), Dichloromethane (DCM, anhydrous), Diethyl Ether, Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), Magnesium Sulfate (MgSO₄, anhydrous).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer with hotplate, condenser, gas inlet tube/bubbler, dropping funnel, gas trap (containing NaOH solution), thermometer, separatory funnel, rotary evaporator, fractional distillation apparatus, GC-MS system.
2.2. Method A: Chlorination using Chlorine Gas (Cl₂)
-
Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a thermometer. The outlet of the condenser should be connected to a gas trap containing a 2M NaOH solution to neutralize excess chlorine gas.
-
Reagent Charging: In a fume hood, charge the flask with 4-fluorotoluene (11.0 g, 100 mmol) and anhydrous ferric chloride (0.81 g, 5 mmol, 5 mol%).
-
Reaction: Begin stirring the mixture and gently bubble chlorine gas through the solution at a slow, steady rate. The reaction is exothermic; maintain the internal temperature between 30-35°C using a water bath if necessary.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching them in aqueous NaHCO₃, extracting with diethyl ether, and analyzing by GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen gas to remove any dissolved HCl and Cl₂.
-
Quenching: Slowly and carefully pour the reaction mixture into 100 mL of cold 1M NaOH solution with vigorous stirring to quench the reaction and precipitate the iron catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
2.3. Method B: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
-
Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a thermometer. The condenser outlet should be connected to a gas trap (NaOH solution) to scrub the HCl and SO₂ byproducts.
-
Reagent Charging: In a fume hood, charge the flask with 4-fluorotoluene (11.0 g, 100 mmol) and anhydrous ferric chloride (0.81 g, 5 mmol, 5 mol%).
-
Addition of Chlorinating Agent: Add sulfuryl chloride (14.8 g, 110 mmol, 1.1 eq) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred mixture over 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 40-50°C and maintain for 2-3 hours.
-
Monitoring & Workup: Follow the same procedures for monitoring, workup, quenching, extraction, and drying as described in Method A (steps 4-9).
2.4. Purification
The crude product obtained is a mixture of isomers. Purify this mixture via fractional distillation under reduced pressure to separate the 2-chloro-4-fluorotoluene and 3-chloro-4-fluorotoluene isomers.
Data Presentation
The following tables summarize the physical properties of the products and provide representative quantitative data for a typical experiment.
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 4-Fluorotoluene | C₇H₇F | 110.13 | 116 |
| 2-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 | 158-160 |
| 3-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 | 156-158 |
Table 2: Representative Experimental Data (Method B)
| Parameter | Value |
| Reactants | |
| 4-Fluorotoluene | 11.0 g (100 mmol) |
| Sulfuryl Chloride | 14.8 g (110 mmol) |
| Ferric Chloride (catalyst) | 0.81 g (5 mmol) |
| Conditions | |
| Reaction Temperature | 45°C |
| Reaction Time | 3 hours |
| Results | |
| Crude Product Mass | 13.9 g |
| Overall Yield | ~96% |
| Isomer Ratio (2-chloro:3-chloro) | ~ 60:40 (Determined by GC) |
Product Analysis Protocol (GC-MS)
Analysis of the reaction mixture is crucial for determining conversion, yield, and isomer distribution.
-
Sample Preparation: Dilute a small aliquot (approx. 10 µL) of the crude organic extract in 1 mL of dichloromethane.
-
GC-MS Instrument Conditions:
-
GC Column: Standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
MS Detector: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 300.
-
-
Data Analysis: Identify the product isomers based on their retention times and mass fragmentation patterns. Quantify the relative peak areas to determine the isomer ratio.
Workflow Diagram
The following diagram illustrates the complete experimental workflow for the chlorination of 4-fluorotoluene.
Caption: Experimental workflow for the chlorination of 4-fluorotoluene.
Safety Precautions
-
General: All operations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, chemical-resistant gloves) is mandatory.
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. Handle with extreme caution. Ensure the gas trap is functioning correctly to neutralize any unreacted gas.
-
Sulfuryl Chloride (SO₂Cl₂): Corrosive and lachrymatory. Reacts violently with water. Handle with care and avoid inhalation of vapors.
-
Ferric Chloride (FeCl₃): Corrosive and hygroscopic. Avoid contact with skin and eyes.
-
Acids/Bases: The reaction generates corrosive HCl gas. Quenching with NaOH is exothermic and should be done slowly and with cooling.
Application Note: Monitoring the Synthesis of 4-Fluorobenzotrichloride by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluorobenzotrichloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, often achieved through the side-chain chlorination of 4-fluorotoluene, requires careful monitoring to ensure the complete consumption of the starting material and to minimize the formation of by-products.[1][2] Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for real-time monitoring of this reaction.[3][4][5][6] This application note provides a detailed protocol for using TLC to track the progress of the this compound synthesis. The principle relies on the differential partitioning of the starting material, intermediates, and the final product between a stationary phase (silica gel) and a mobile phase, allowing for their separation and visualization.[7][8]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for monitoring the reaction.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (analytical grade).
-
Reaction Components: 4-fluorotoluene (Starting Material - SM), this compound (Product - P), and aliquots from the reaction mixture (RM).
-
Sample Preparation Solvent: Dichloromethane or Ethyl Acetate.
-
TLC Development Chamber: Glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass microcapillary tubes.
-
Visualization: UV lamp (254 nm) and an Iodine chamber.
-
General Lab Equipment: Fume hood, beakers, graduated cylinders, forceps, pencil, ruler.
Protocol for TLC Monitoring
-
Mobile Phase Preparation:
-
Prepare a 95:5 mixture of Hexane:Ethyl Acetate (v/v) in a beaker. For example, mix 95 mL of hexane with 5 mL of ethyl acetate.
-
Pour a small amount (0.5 to 1 cm depth) of this mobile phase into the TLC development chamber.
-
Place a piece of filter paper inside the chamber, wetting it with the solvent to ensure the chamber atmosphere is saturated with solvent vapor. Close the chamber with the lid and let it equilibrate for 5-10 minutes.
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a light line (the baseline) approximately 1 cm from the bottom of the TLC plate.
-
Mark three equidistant points on this line for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Prepare dilute solutions (approx. 1%) of the starting material (4-fluorotoluene) and the reaction mixture aliquot in a volatile solvent like ethyl acetate.[9]
-
Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' mark.
-
Spot the reaction mixture onto the 'RM' mark.
-
For the co-spot 'C', first spot the starting material, and then carefully spot the reaction mixture directly on top of the same spot. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Ensure the spots are small and concentrated, allowing the solvent to evaporate completely between applications.[10]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated development chamber using forceps. Ensure the baseline with the spots is above the solvent level.[9]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.[7]
-
Remove the plate when the solvent front is about 0.5-1 cm from the top edge.[9]
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent green background.[11][12][13]
-
Circle the observed spots with a pencil.
-
(Optional) For further visualization, place the plate in an iodine chamber. Most organic compounds, especially aromatic ones, will form yellow-brown spots.[13][14]
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation and Interpretation
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. This compound, being more polar than 4-fluorotoluene, will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Time Point | Sample | Rf Value (approx.) | Observations |
| T = 0 hr | 4-fluorotoluene (SM) | 0.85 | Single prominent spot. |
| T = 0 hr | Reaction Mixture (RM) | 0.85 | Spot corresponds to the starting material. |
| T = 2 hr | Reaction Mixture (RM) | 0.85 (faint) | Faint starting material spot is visible. |
| 0.60 (strong) | A new, strong product spot appears. | ||
| T = 4 hr | Reaction Mixture (RM) | Not Visible | Starting material spot has disappeared. |
| 0.60 | Only the product spot is visible. | ||
| T = 4 hr | This compound (P) | 0.60 | Reference spot for the final product. |
Mandatory Visualization
The following diagram illustrates the workflow for monitoring the synthesis of this compound using TLC.
References
- 1. This compound | 402-42-6 | Benchchem [benchchem.com]
- 2. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 6. Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. organomation.com [organomation.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theory.labster.com [theory.labster.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4-Fluorobenzotrichloride, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary method detailed is the free-radical photochlorination of 4-fluorotoluene, a robust and high-yielding industrial process. Safety considerations, process parameters, and analytical methods are thoroughly discussed to ensure safe and efficient production.
Introduction
This compound (1-fluoro-4-(trichloromethyl)benzene) is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-fluorophenyl group with a trifluoromethyl or other functionalized side chain. Its synthesis on a large scale requires careful consideration of reaction conditions to ensure high yield, purity, and operational safety. The most common and industrially viable method for its preparation is the side-chain photochlorination of 4-fluorotoluene. This process involves the reaction of 4-fluorotoluene with chlorine gas under ultraviolet (UV) irradiation, typically in the presence of a radical initiator.
Synthesis Pathway
The primary pathway for the synthesis of this compound is the free-radical chlorination of the methyl group of 4-fluorotoluene.
Caption: Synthesis of this compound from 4-Fluorotoluene.
Experimental Protocols
Materials and Equipment
Materials:
-
4-Fluorotoluene (purity ≥ 99%)
-
Chlorine gas (industrial grade)
-
Azo-bis-isobutyronitrile (AIBN) or other suitable radical initiator
-
Nitrogen gas (for purging)
-
Sodium carbonate solution (5% w/v)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Glass-lined or suitable corrosion-resistant reactor equipped with:
-
Mechanical stirrer
-
Gas inlet tube (sparger)
-
Thermometer or temperature probe
-
Reflux condenser
-
Inlet for initiator addition
-
-
High-pressure mercury UV lamp with a quartz immersion well
-
Gas flow meter for chlorine
-
Scrubber system for HCl and excess chlorine (e.g., sodium hydroxide solution)
-
Distillation apparatus for purification
-
Gas chromatograph (GC) for reaction monitoring and purity analysis
Detailed Synthesis Protocol: Photochlorination of 4-Fluorotoluene
This protocol is based on established industrial practices for the photochlorination of toluene derivatives.
-
Reactor Setup and Inerting:
-
Charge the reactor with 4-fluorotoluene.
-
Purge the reactor system with nitrogen gas to remove oxygen and moisture.
-
-
Initiator Addition and Heating:
-
Add the radical initiator (e.g., AIBN, approximately 0.1-0.5 mol% relative to 4-fluorotoluene) to the reactor.
-
Heat the 4-fluorotoluene to the desired reaction temperature, typically between 80-120°C.
-
-
Photochlorination Reaction:
-
Turn on the UV lamp.
-
Introduce a controlled flow of chlorine gas through the sparger into the heated 4-fluorotoluene. The molar ratio of chlorine to 4-fluorotoluene should be approximately 3.1:1 to ensure complete conversion.
-
Maintain the reaction temperature through cooling, as the chlorination reaction is exothermic.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the relative amounts of starting material, mono-, di-, and trichlorinated products.
-
Continue the chlorine addition until the starting material and intermediate chlorinated species are consumed to the desired level.
-
-
Reaction Work-up:
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.
-
Purge the reactor with nitrogen to remove any residual chlorine and hydrogen chloride gas, directing the off-gas to the scrubber.
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with a 5% sodium carbonate solution to neutralize any remaining HCl, followed by washing with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Fluorotoluene | |
| Reagents | Chlorine, AIBN | |
| Reaction Temperature | 80-120 °C | |
| Initiator Concentration | 0.1-0.5 mol% | |
| Chlorine to Substrate Ratio | ~3.1 : 1 (molar) | |
| Typical Yield | >95% | |
| Purity (Post-distillation) | >99% |
Safety Considerations
Hazardous Materials:
-
4-Fluorotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Chlorine: Highly toxic and corrosive gas. Causes severe respiratory irritation.
-
This compound: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[1]
-
Hydrogen Chloride (by-product): Corrosive gas. Causes severe respiratory irritation.
Safety Protocols:
-
All operations should be conducted in a well-ventilated area, preferably within a fume hood for laboratory-scale work or in a closed, contained system for large-scale production.
-
Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves, safety goggles, face shield, and a lab coat are essential.[1] For handling chlorine gas, a self-contained breathing apparatus (SCBA) should be readily available.[1]
-
Ensure that an emergency eyewash station and safety shower are in close proximity.[1]
-
The reactor should be equipped with a pressure relief system.
-
The off-gas from the reaction must be passed through a scrubber containing a sodium hydroxide solution to neutralize HCl and unreacted chlorine.
Logical Workflow for Synthesis and Analysis
Caption: Experimental workflow for the synthesis and analysis.
Conclusion
The large-scale synthesis of this compound via photochlorination of 4-fluorotoluene is a well-established and efficient method. Adherence to the detailed protocols and safety precautions outlined in these application notes is crucial for achieving high yields of a pure product in a safe and environmentally responsible manner. Proper monitoring of the reaction progress and careful purification are key to obtaining a product suitable for the stringent requirements of the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for the Preparation of Hypolipidemic Agents from 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of a potential hypolipidemic agent, a 4-fluoro analogue of the well-known fibrate drug, fenofibrate, starting from 4-Fluorobenzotrichloride. The protocols are based on established chemical transformations and provide a basis for laboratory-scale synthesis and process development.
Introduction
Fibrates are a class of amphipathic carboxylic acid drugs that have been in clinical use for decades to treat dyslipidemia. They are particularly effective at lowering high levels of plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The therapeutic effects of fibrates are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a key role in the regulation of lipid metabolism.
This document outlines a synthetic pathway for a novel 4-fluoro-fenofibrate analogue. The introduction of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of a drug, potentially leading to improved efficacy, metabolic stability, and bioavailability. The synthesis commences with this compound, a readily available starting material.
Proposed Synthetic Pathway
The proposed multi-step synthesis to obtain the 4-fluoro-fenofibrate analogue is illustrated below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorobenzotrichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Fluorobenzotrichloride.
Frequently Asked Questions (FAQs)
1. What are the primary side products in the synthesis of this compound via photochlorination of 4-fluorotoluene?
The main side products include under-chlorinated intermediates such as 4-Fluorobenzyl chloride and 4-Fluorobenzal chloride. Over-chlorination of the aromatic ring can also occur, leading to isomers like 2-chloro-4-fluorobenzotrichloride. If any moisture is present, hydrolysis of the product can form 4-Fluorobenzoyl chloride. Additionally, impurities in the starting 4-fluorotoluene can result in the formation of isomeric benzotrichlorides.
2. How can the formation of under-chlorinated side products be minimized?
To minimize under-chlorinated products, the reaction must be driven to completion. This can be achieved by carefully monitoring the reaction progress using techniques like Gas Chromatography (GC) and ensuring a sufficient supply of chlorine and UV light until the starting material and intermediates are consumed.
3. What is the most effective method for purifying the final this compound product?
Fractional distillation under reduced pressure is the most effective method for purifying this compound from its less volatile and more volatile side products. The significant differences in boiling points between the desired product and the common impurities allow for efficient separation.
4. What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for both monitoring the reaction progress and determining the purity of the final product. It allows for the separation and identification of this compound and its various side products.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High levels of 4-Fluorobenzyl chloride and 4-Fluorobenzal chloride in the final product. | Incomplete reaction due to insufficient chlorination time, inadequate UV light exposure, or premature termination of the chlorine supply. | - Monitor the reaction progress closely using GC. - Ensure continuous and sufficient exposure to UV light. - Continue the chlorine feed until the intermediates are no longer detected. |
| Presence of 2-chloro-4-fluorobenzotrichloride or other ring-chlorinated isomers. | Over-chlorination due to excessive reaction time or high reaction temperatures, which can promote electrophilic substitution on the aromatic ring. | - Strictly control the reaction time and terminate the reaction once the desired product is maximized. - Maintain a controlled reaction temperature, as excessive heat can favor ring chlorination. |
| Formation of 4-Fluorobenzoyl chloride. | Presence of water in the reaction setup or reagents. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and ensure the chlorine gas is dry. - Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). |
| Detection of isomeric benzotrichloride impurities. | Use of impure 4-fluorotoluene containing other isomers (e.g., 2-fluorotoluene, 3-fluorotoluene). | - Use high-purity 4-fluorotoluene as the starting material. - Verify the purity of the starting material by GC before commencing the synthesis. |
Data Presentation: Physical Properties of this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₄Cl₃F | 213.46 | 76°C |
| 4-Fluorobenzyl chloride | C₇H₆ClF | 144.57 | 82°C @ 26 mmHg[1] |
| 4-Fluorobenzal chloride | C₇H₅Cl₂F | 179.02 | ~200-210°C (estimated) |
| 2-chloro-4-fluorobenzotrichloride | C₇H₃Cl₄F | 247.91 | 256.9°C @ 760 mmHg[2] |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 193°C[3] |
Experimental Protocols
Synthesis of this compound via Photochlorination of 4-fluorotoluene
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-fluorotoluene
-
Chlorine gas
-
Nitrogen gas
-
Anhydrous sodium sulfate
Equipment:
-
Glass reactor with a gas inlet, a condenser, a thermometer, and a mechanical stirrer
-
UV lamp
-
Gas flow meter
-
Scrubber system for HCl and unreacted chlorine
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble the reactor system and ensure all glassware is dry. The reactor should be placed in a well-ventilated fume hood.
-
Inerting: Purge the system with nitrogen gas to remove any air and moisture.
-
Charging the Reactor: Charge the reactor with high-purity 4-fluorotoluene.
-
Reaction Initiation: Begin stirring the 4-fluorotoluene and heat the reactor to the desired temperature (typically 100-120°C). Position the UV lamp to illuminate the reactor contents.
-
Chlorination: Introduce a controlled flow of dry chlorine gas into the reactor through the gas inlet. The reaction is exothermic, so monitor the temperature carefully. Hydrogen chloride gas will be evolved and should be passed through a scrubber.
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to monitor the disappearance of 4-fluorotoluene and the formation of intermediates and the final product.
-
Reaction Completion: Continue the chlorination until the desired conversion to this compound is achieved.
-
Purging: Stop the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine and HCl.
-
Workup: Cool the crude product to room temperature. Wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the dried crude product by fractional distillation under reduced pressure to isolate the this compound.
Visualizations
References
minimizing by-product formation in 4-fluorotoluene chlorination
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing by-product formation during the electrophilic chlorination of 4-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and by-products in the electrophilic chlorination of 4-fluorotoluene?
A1: The electrophilic chlorination of 4-fluorotoluene is expected to yield a mixture of monochlorinated isomers as the major products. The directing effects of the methyl group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing, deactivating) will influence the product distribution. The primary monochlorinated isomers are:
-
2-Chloro-4-fluorotoluene (chlorination ortho to the methyl group)
-
3-Chloro-4-fluorotoluene (chlorination ortho to the fluorine atom and meta to the methyl group)
Potential by-products that can arise from this reaction include:
-
Dichlorinated 4-fluorotoluene isomers: Formed if the reaction is allowed to proceed for too long or if an excess of the chlorinating agent is used.
-
Side-chain chlorinated products: Such as 4-fluorobenzyl chloride, which can form under radical conditions, typically initiated by UV light or high temperatures.[1]
-
Other monochlorinated isomers: Formed in smaller quantities depending on the reaction conditions and catalyst used.
Q2: How do the directing effects of the methyl and fluoro substituents influence the regioselectivity of the chlorination?
A2: Both the methyl group and the fluorine atom are ortho-, para-directing groups in electrophilic aromatic substitution. However, the methyl group is an activating group, while the fluorine atom is a deactivating group due to its high electronegativity.
-
Methyl Group (-CH₃): An activating, ortho-, para-director. It will strongly favor chlorination at the positions ortho (C2 and C6) and para (C4) to it. Since the para position is already occupied by fluorine, it primarily directs to the C2 and C6 positions.
-
Fluorine Atom (-F): A deactivating, ortho-, para-director. It will direct incoming electrophiles to the positions ortho (C3 and C5) and para (C1) to it. Since the para position is occupied by the methyl group, it directs to the C3 and C5 positions.
The interplay of these effects, along with steric hindrance from the methyl group, will determine the final isomer ratio. The activating nature of the methyl group generally makes the positions ortho to it more reactive.
Q3: What is the role of a Lewis acid catalyst in this reaction?
A3: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial for activating the chlorinating agent (e.g., Cl₂).[2] The Lewis acid polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺ character) that can attack the electron-rich aromatic ring of 4-fluorotoluene.[2] The choice and concentration of the Lewis acid can also influence the regioselectivity of the reaction.[3][4][5][6] Some Lewis acids can favor the formation of specific isomers.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of dichlorinated by-products | 1. Excess of chlorinating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent relative to 4-fluorotoluene. 2. Monitor the reaction progress using techniques like GC-MS and stop the reaction once the desired conversion of the starting material is achieved. 3. Maintain a lower reaction temperature to improve selectivity for monochlorination. |
| Formation of side-chain chlorinated products (e.g., 4-fluorobenzyl chloride) | 1. Reaction conditions favoring radical mechanism (e.g., exposure to UV light). 2. High reaction temperatures. | 1. Conduct the reaction in the dark or in a vessel protected from light.[9] 2. Maintain the recommended reaction temperature for electrophilic aromatic substitution. Radical chlorination of the methyl group is favored at higher temperatures.[1] |
| Poor regioselectivity (undesirable isomer ratio) | 1. Inappropriate choice of catalyst. 2. Suboptimal reaction temperature. 3. Solvent effects. | 1. Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, ZnCl₂, SbCl₅) as they can influence the ortho/para/meta ratios.[7][8][10] 2. Optimize the reaction temperature. Lower temperatures often lead to higher selectivity.[10] 3. Investigate the use of different solvents. The polarity of the solvent can influence the stability of the reaction intermediates and affect isomer distribution. |
| Low conversion of 4-fluorotoluene | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient amount of chlorinating agent. | 1. Ensure the catalyst is anhydrous and active. Use a sufficient catalytic amount. 2. Gradually increase the reaction temperature while monitoring for by-product formation. 3. Ensure the chlorinating agent is delivered effectively to the reaction mixture. |
| Difficulty in separating the desired isomer | The boiling points of the monochlorinated isomers are often very close, making separation by simple distillation challenging. | 1. Utilize fractional distillation with a high-efficiency column. 2. Consider chromatographic separation methods (e.g., column chromatography) for smaller scale purifications. 3. Chemical separation methods, such as selective sulfonation or crystallization, can sometimes be employed to separate isomers.[11] |
Experimental Protocols
General Procedure for Electrophilic Chlorination of 4-Fluorotoluene
-
Materials:
-
4-Fluorotoluene
-
Chlorinating agent (e.g., Chlorine gas or N-chlorosuccinimide)
-
Anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon tetrachloride)
-
Aqueous solution of a reducing agent (e.g., Sodium sulfite) for quenching
-
Aqueous base (e.g., Sodium bicarbonate) for neutralization
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
-
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), a condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas produced.
-
Charge the flask with 4-fluorotoluene and the anhydrous solvent.
-
Add the anhydrous Lewis acid catalyst to the stirred solution. The mixture should be protected from atmospheric moisture.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Slowly bubble chlorine gas through the solution or add the solid chlorinating agent portion-wise, maintaining the desired temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Once the desired conversion is reached, stop the addition of the chlorinating agent and quench the reaction by pouring it into an ice-cold aqueous solution of sodium sulfite.
-
Separate the organic layer, wash it with an aqueous solution of sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomers.
-
Data Presentation
Table 1: Representative Data on the Influence of Reaction Conditions on Product Distribution in Toluene Chlorination (as a model for 4-Fluorotoluene)
| Catalyst | Temperature (°C) | Solvent | Major Monochloro Isomer(s) | Key By-products | Reference |
| FeCl₃ | 20-30 | None | o-chlorotoluene, p-chlorotoluene | Dichlorotoluenes | [8] |
| ZnCl₂-based Ionic Liquid | 80 | Ionic Liquid | o-chlorotoluene | p-chlorotoluene, Dichlorotoluenes | [7] |
| SbCl₅/Sulfur | 20-90 | Toluene | p-chlorotoluene | o-chlorotoluene | [Patent CN103420784A] |
| PCl₃ (Side-chain) | Boiling | None | 4-Fluorobenzyl chloride | Dichlorinated side-chain products | [12] |
Note: This table is illustrative and based on the chlorination of toluene. The actual product distribution for 4-fluorotoluene will be influenced by the fluorine substituent.
Visualizations
Caption: Reaction pathway for the chlorination of 4-fluorotoluene.
Caption: Troubleshooting flowchart for minimizing by-products.
Caption: Experimental workflow for 4-fluorotoluene chlorination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 9. ia800607.us.archive.org [ia800607.us.archive.org]
- 10. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Side-chain Chlorination of p-Fluorotoluene [journal.ecust.edu.cn]
Technical Support Center: Purification of Reaction Mixtures
Compound of Interest: 4-Fluorotoluene Cat. No.: B352329
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 4-fluorotoluene from product mixtures.
Quick Links to Purification Techniques
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Comparison of Common Purification Techniques
The selection of an appropriate purification method is critical and depends on the physical and chemical properties of the product and the unreacted starting materials. 4-Fluorotoluene is a relatively nonpolar compound with a boiling point of approximately 116 °C.[1][2][3]
| Purification Method | Principle of Separation | Best Suited For | Key Considerations |
| Fractional Distillation | Difference in boiling points | Products with a significantly different boiling point from 4-fluorotoluene (> 25 °C difference is ideal). | Requires a fractionating column; efficiency depends on the column's theoretical plates. May not be suitable for heat-sensitive compounds. |
| Extractive Distillation | Alteration of relative volatilities by a solvent | Products with boiling points very close to 4-fluorotoluene. | Requires selection of an appropriate high-boiling solvent that selectively interacts with either the product or 4-fluorotoluene. The solvent must be later removed. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Products that have a significantly different polarity than 4-fluorotoluene (e.g., polar products). | The product and 4-fluorotoluene must have different solubilities in the two chosen immiscible solvents (e.g., water and an organic solvent). |
| Column Chromatography | Differential adsorption onto a stationary phase | A wide range of products, especially for small to medium scale purifications. It is very versatile. | The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is crucial for good separation. Can be time-consuming. |
Frequently Asked Questions (FAQs)
Q1: My product has a boiling point of 145 °C. Can I use fractional distillation to remove unreacted 4-fluorotoluene?
A1: Yes, with a boiling point difference of approximately 29 °C, fractional distillation is a suitable method. A fractionating column with a sufficient number of theoretical plates should provide good separation. You will need to carefully monitor the temperature at the still head to collect the fractions.
Q2: The product of my reaction is a polar alcohol. What is the simplest way to remove the nonpolar 4-fluorotoluene?
A2: For separating a polar product from the nonpolar 4-fluorotoluene, liquid-liquid extraction is often the simplest and most efficient method. You can dissolve the reaction mixture in a suitable organic solvent and wash it with water. The polar product will preferentially partition into the aqueous phase, while the 4-fluorotoluene will remain in the organic layer.
Q3: I am struggling to separate my product from 4-fluorotoluene by column chromatography. They have very similar Rf values. What can I do?
A3: When compounds have similar polarities and thus similar Rf values, you can try several strategies:
-
Change the eluent system: Experiment with different solvent mixtures to maximize the difference in Rf values. Sometimes, using a less polar solvent system can improve separation for nonpolar compounds.
-
Use a different stationary phase: If you are using silica gel, consider trying alumina, or for more specialized separations, a fluorinated stationary phase might offer different selectivity for the fluorine-containing starting material.
-
Employ gradient elution: Start with a nonpolar eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values.
Q4: What is extractive distillation and when should I consider it?
A4: Extractive distillation is a technique used for separating components with very close boiling points. It involves adding a high-boiling, non-volatile solvent to the mixture. This solvent interacts differently with the components, altering their relative volatilities and making them easier to separate by distillation. You should consider this method when fractional distillation is ineffective due to a very small difference in boiling points between your product and 4-fluorotoluene.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Suggested Solution(s) |
| Poor Separation | - Insufficient number of theoretical plates in the column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the heating to ensure gradual distillation, allowing for proper equilibrium between liquid and vapor phases. |
| Temperature Fluctuations | - Uneven heating.- "Bumping" of the liquid. | - Ensure the heating mantle is in good contact with the flask.- Use a stir bar or boiling chips for smooth boiling. |
| No Distillate Collected | - Thermometer bulb is positioned incorrectly.- Leaks in the apparatus. | - The top of the thermometer bulb should be level with the side arm of the distillation head.- Check all joints and connections for a proper seal. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution(s) |
| Product Elutes with Starting Material | - Similar polarity of product and starting material. | - Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase. |
| No Product Recovered | - Product is too polar and stuck to the column.- Product is not visible by the visualization method (e.g., UV lamp). | - Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).- Use a different visualization technique (e.g., potassium permanganate stain). |
| Low Yield | - Product streaking or tailing on the column.- Incomplete elution. | - Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.- Ensure all fractions are collected and analyzed by TLC before combining. |
Quantitative Data Summary
This table provides a comparison of the physical properties of 4-fluorotoluene and representative examples of potential reaction products. This data is crucial for selecting the appropriate purification method.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 4-Fluorotoluene | C₇H₇F | 110.13 | 116[1][2][3] | Nonpolar |
| 4-Fluoro-1,1'-biphenyl (Potential Suzuki coupling product) | C₁₂H₉F | 172.20 | ~255 | Nonpolar |
| 1-(4-Fluorophenyl)ethanol (Potential Grignard reaction product) | C₈H₉FO | 140.15 | ~210 | Polar |
| 4-Fluorobenzoic acid (Potential oxidation product) | C₇H₅FO₂ | 140.11 | 251 | Polar |
Detailed Experimental Protocols
Fractional Distillation
This protocol is suitable for separating 4-fluorotoluene from a product with a boiling point difference of at least 25 °C.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude reaction mixture into the round-bottom flask, adding a stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Begin heating the mixture gently.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Record the temperature when the first drops of distillate are collected. This should be close to the boiling point of the lower-boiling component (4-fluorotoluene, ~116 °C).
-
Collect the first fraction until the temperature begins to rise significantly.
-
Change the receiving flask to collect the intermediate fraction as the temperature rises towards the boiling point of the product.
-
Collect the final fraction, which should be the purified product, at a stable, higher temperature.
-
Stop the distillation before the distilling flask runs dry.
Liquid-Liquid Extraction
This protocol is ideal for separating nonpolar 4-fluorotoluene from a more polar product.
Materials:
-
Separatory funnel
-
Beakers or flasks
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent in which both the product and starting material are soluble.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and invert it, venting frequently to release any pressure. Shake the funnel gently for 1-2 minutes.
-
Allow the layers to separate. The aqueous layer (usually the bottom layer, but check densities) will contain the more polar compounds, and the organic layer will contain the less polar compounds (including 4-fluorotoluene).
-
Drain the lower layer into a flask.
-
Pour the upper layer out through the top of the funnel into a separate flask.
-
To maximize recovery, the aqueous layer can be extracted again with fresh organic solvent.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solvent to isolate the compound of interest.
Column Chromatography
This protocol describes a general procedure for purification using a silica gel column.
Materials:
-
Chromatography column
-
Silica gel
-
Sand
-
Eluent (solvent system determined by TLC analysis)
-
Collection tubes or flasks
Procedure:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to pack, draining the excess eluent until the solvent level is just above the top of the silica.
-
Add a protective layer of sand on top of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the column.
-
Elute the column with the solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: Decision tree for selecting a purification method.
Caption: Diagram of a fractional distillation setup.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Fluorobenzotrichloride Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 4-Fluorobenzotrichloride. It includes a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and summary tables of key reaction parameters to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is primarily achieved through the photochlorination of 4-fluorotoluene.
Q1: What is the primary method for synthesizing this compound? A1: The most common and industrially applied method is the free-radical photochlorination of 4-fluorotoluene.[1][2] This process involves reacting 4-fluorotoluene with chlorine gas under ultraviolet (UV) light.[1][3] The reaction proceeds as a chain reaction, initiated by the homolytic cleavage of chlorine molecules into chlorine radicals.[3]
Q2: My reaction yield is low. What are the potential causes and how can I improve it? A2: Low yields can be attributed to several factors:
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Inadequate Initiation: The photochemical reaction requires sufficient UV light to initiate the chlorination of the methyl group.[1][4] Ensure your UV lamp is functioning correctly and is positioned appropriately, for instance, a 500W tungsten iodine lamp placed 35cm from the reaction flask has been described for a similar process.[4]
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Suboptimal Temperature: The reaction is exothermic.[1] Maintaining the correct temperature range, typically between 70-85°C, is crucial for optimal results.[1] Circulating cooling water may be necessary to manage the heat generated.[1]
-
Catalyst Issues: While photo-initiation is key, certain catalysts can enhance the reaction. Azo catalysts, such as Azobisisobutyronitrile (AIBN) or Diisopropyl azodicarboxylate, are used to improve efficiency.[1][5] Ensure the catalyst is fresh and added in the correct proportion.
-
Oxygen Presence: The exclusion of oxygen is important to improve the yield and reaction rate.[6] Purging the reactor with an inert gas like nitrogen before starting the reaction can be beneficial.[5]
Q3: I'm observing the formation of significant byproducts. What are they and how can I minimize them? A3: The primary side reaction is the chlorination of the aromatic ring instead of the methyl side-chain.[4] This leads to impurities that are difficult to separate and reduce the overall yield.[4]
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Minimizing Ring Chlorination: This side reaction is often catalyzed by trace metals like iron or aluminum ions.[4] To suppress it, avoid metal catalysts like FeCl3, AlCl3, or ZnCl2, which are used for ring chlorination.[6] It is also recommended to use a series of reactors in continuous processes to control the chlorine feed and prevent over-chlorination.[6]
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Preventing Incomplete Chlorination: The reaction proceeds stepwise from 4-fluorobenzyl chloride to 4-fluorobenzal chloride, and finally to this compound. Stopping the reaction prematurely will result in a mixture of these intermediates. Monitor the reaction's progress using Gas Chromatography (GC) until the starting material and intermediates are consumed.[1][7]
Q4: How can I effectively control the reaction temperature? A4: The photochlorination reaction is exothermic.[1] Temperature control is vital to prevent runaway reactions and minimize side-product formation. A system with circulating cooling water is often used to maintain the desired temperature range (e.g., 70-80°C).[1] For industrial processes, regulating the inlet temperature of the reactant mixture with a heat exchanger is a common practice.[8]
Q5: What is the best method for purifying the final this compound product? A5: After the reaction is complete, the crude product often contains unreacted starting materials, intermediates, and chlorinated byproducts. The standard purification method is vacuum distillation.[9] This technique separates the desired this compound based on its boiling point while avoiding the high temperatures that could cause decomposition.[9] Before distillation, it may be necessary to purge the reaction mixture with an inert gas to remove dissolved HCl and unreacted chlorine.[7]
Data Presentation: Reaction Condition Summary
The following table summarizes typical reaction conditions for the synthesis of this compound via photochlorination of 4-fluorotoluene, based on cited literature.
| Parameter | Value / Condition | Source(s) |
| Starting Material | 4-Fluorotoluene | [1] |
| Reagent | Chlorine Gas (Cl₂) | [1] |
| Initiation | Ultraviolet (UV) Lamp | [1] |
| Catalyst | Azo catalyst (e.g., Diisopropyl azodicarboxylate) | [1][5] |
| Temperature | 70 - 85 °C | [1] |
| Monitoring | Gas Chromatography (GC) | [1] |
| Yield | ~99.5% | [1] |
| Purity | ~99.5% | [1] |
Experimental Protocols
Protocol: Synthesis of this compound via Photochlorination
This protocol is adapted from a patented method for the preparation of this compound (referred to as 4-fluorotrichlorotoluene).[1]
Materials:
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4-Fluorotoluene (1.0 mol, 110.5g)
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Chlorine gas (2.8 mol, 198g)
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Diisopropyl azodicarboxylate (0.5g)
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500 mL three-necked flask
-
UV lamp (e.g., 500W)
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Reflux condenser
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Gas inlet tube
-
Thermometer
-
Stirring apparatus
-
Circulating cooling water system
Procedure:
-
Set up the 500 mL three-necked flask with a stirrer, thermometer, gas inlet tube, and a reflux condenser. Position the UV lamp approximately 35 cm from the flask.[1][4]
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Charge the flask with 110.5g (1.0 mol) of 4-fluorotoluene.
-
Begin stirring and heat the flask to 80-85°C.[1]
-
Once the temperature is stable, add 0.5g of Diisopropyl azodicarboxylate in batches as the catalyst.[1]
-
Turn on the UV lamp and begin bubbling chlorine gas (total of 198g, 2.8 mol) through the gas inlet tube into the reaction mixture.
-
The reaction is exothermic; use the circulating cooling water to maintain the reaction temperature between 70-80°C.[1]
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). Continue the reaction until the 4-fluorotoluene starting material is completely consumed.[1]
-
Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp.
-
Allow the reaction mixture to cool while maintaining stirring for approximately 1 hour.[1]
-
The resulting crude product, this compound (~212.3g), can be purified by vacuum distillation if required.[1][9]
Visualizations
Below are diagrams illustrating key aspects of the this compound synthesis process.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: Main reaction pathway and potential side reactions.
References
- 1. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. US4593144A - Process for preparing substituted benzotrichloride compounds - Google Patents [patents.google.com]
- 3. Photochlorination - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 6. chemcess.com [chemcess.com]
- 7. benchchem.com [benchchem.com]
- 8. US5514254A - Procedure for the photochlorination of alkyl-aromatic compounds - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-Fluorobenzotrichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzotrichloride.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My purified this compound shows a broad peak around 3000 cm⁻¹ in the IR spectrum and a downfield signal in the ¹H NMR. What is the likely impurity?
A: The presence of a broad peak in the 2500-3300 cm⁻¹ region of the IR spectrum and a broad singlet above 10 ppm in the ¹H NMR spectrum are characteristic of the O-H bond in a carboxylic acid. This strongly suggests that your sample is contaminated with 4-fluorobenzoic acid, the hydrolysis product of this compound. The trichloromethyl group is highly susceptible to hydrolysis, even by atmospheric moisture.
Q2: I'm observing a lower than expected yield after purification by distillation. What could be the cause?
A: Several factors could contribute to a low yield during the distillation of this compound:
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Hydrolysis: As mentioned in Q1, hydrolysis to 4-fluorobenzoic acid is a primary concern. 4-fluorobenzoic acid is a high-boiling solid and will remain in the distillation flask, reducing the yield of the desired product.
-
Thermal Decomposition: Although this compound can be distilled, prolonged heating at atmospheric pressure can lead to decomposition. It is recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
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Incomplete Reaction: If the synthesis of this compound from p-fluorotoluene was incomplete, you will have unreacted starting material or partially chlorinated intermediates (e.g., 4-fluorobenzal chloride) in your crude product. These may have different boiling points and could be lost in different fractions.
Q3: When I try to purify this compound by silica gel chromatography, I get poor recovery and streaking on the TLC plate. Why is this happening?
A: this compound is a reactive compound, and silica gel, being slightly acidic and having a high surface area, can promote its decomposition or hydrolysis. The streaking on the TLC plate is a common indicator of such on-plate reactions. The Lewis acidic sites on the silica surface can catalyze the hydrolysis of the trichloromethyl group, leading to the formation of polar byproducts that bind strongly to the stationary phase, resulting in poor recovery and streaking. For reactive halogenated compounds, alternative purification methods like vacuum distillation or chromatography with a more inert stationary phase (e.g., alumina, treated silica) might be more suitable.
Q4: My final product is a yellow to brown liquid, but the literature reports it as colorless. What is the source of the color?
A: The discoloration of this compound is often due to the presence of impurities formed during synthesis or decomposition during storage or purification. Possible causes include:
-
Residual catalysts: If catalysts like iron salts were used in the synthesis, their incomplete removal can lead to colored impurities.
-
Side reactions: Undesired side reactions during the chlorination of p-fluorotoluene can generate colored byproducts.
-
Decomposition products: Exposure to air, moisture, or light over time can lead to the formation of colored degradation products. Purifying the material by vacuum distillation can often remove these colored impurities.
Q5: What are the expected boiling points for this compound under different vacuum pressures?
| Pressure | Estimated Boiling Point (°C) |
| Atmospheric (760 mmHg) | ~218.7 °C |
| Reduced Pressure (e.g., 2 kPa / 15 mmHg) | Significantly lower than atmospheric, likely in the range of 100-140°C. A patent for the related compound 4-fluorobenzoyl chloride mentions distillation at 120°C under 2kPa.[1] |
Note: These are estimated values and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes a general procedure for the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Stir bar
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry to prevent hydrolysis.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask. When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Completion: Once the majority of the product has distilled over and the temperature begins to drop or fluctuate, stop the distillation.
-
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent decomposition.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
References
dealing with HCl gas produced during 4-Fluorobenzotrichloride synthesis
Technical Support Center: Synthesis of 4-Fluorobenzotrichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with hydrogen chloride (HCl) gas produced during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary gaseous byproduct of concern during the synthesis of this compound?
A1: During the synthesis of this compound via the chlorination of 4-fluorotoluene, significant quantities of hydrogen chloride (HCl) gas are produced as a byproduct[1]. Thermal decomposition of this compound can also release irritating gases and vapors, including hydrogen chloride and hydrogen fluoride[2][3].
Q2: Why is it critical to manage HCl gas produced during this synthesis?
A2: HCl gas is a corrosive and toxic substance[4]. Inhalation can cause severe irritation to the respiratory tract, and contact can cause burns to the skin, eyes, and mucous membranes[2][3]. Uncontrolled release of HCl gas into the atmosphere is also an environmental hazard and is often regulated[5][6]. Proper management is essential for personnel safety, environmental protection, and to ensure the integrity of the experimental apparatus, which can be corroded by the acidic gas[5].
Q3: What are the primary methods for controlling HCl gas in a laboratory setting?
A3: The most common methods for controlling HCl gas in a laboratory setting involve wet scrubbing, where the gas is passed through a liquid to remove the HCl. This can be achieved through simple gas washing bottles or more sophisticated packed bed scrubbers[7][8]. The scrubbing liquid is typically water or a basic solution, such as sodium hydroxide, to neutralize the acid[8][9]. The entire synthesis and gas trapping should be conducted within a certified chemical fume hood[10][11].
Q4: Can I simply vent the HCl gas into the fume hood?
A4: While a fume hood provides essential ventilation and protection for the user, directly venting large quantities of corrosive HCl gas is not recommended. It can damage the fume hood's ductwork and exhaust system over time. It is best practice to neutralize or scrub the gas before it enters the exhaust stream[10].
Troubleshooting Guide
Issue 1: My scrubbing solution is becoming saturated too quickly.
-
Possible Cause: The concentration of the basic solution may be too low for the rate of HCl gas production. The flow rate of the gas might be too high for the volume of the scrubbing solution.
-
Solution:
-
Increase the concentration of the basic scrubbing solution (e.g., sodium hydroxide).
-
Increase the volume of the scrubbing liquid.
-
Use a series of two or more scrubbing bottles to ensure complete capture of the HCl gas.
-
Reduce the rate of the chlorination reaction to decrease the rate of HCl evolution.
-
Issue 2: I am noticing a pungent, acidic odor in the lab despite using a scrubber.
-
Possible Cause: This indicates that HCl gas is escaping the scrubbing system and potentially the fume hood. This could be due to leaks in the experimental setup or an inefficient scrubber.
-
Solution:
-
Immediately check all connections and joints in your apparatus for leaks. Use appropriate clamps and greases for glass joints.
-
Ensure the gas dispersion tube in your scrubber is submerged in the scrubbing liquid and is generating fine bubbles for efficient gas-liquid contact.
-
Verify that your fume hood is functioning correctly and the sash is at the appropriate height.
-
Consider using a more efficient scrubbing system, such as a packed column scrubber, for larger-scale reactions[7].
-
Issue 3: The reaction mixture is turning dark, and the yield of this compound is low.
-
Possible Cause: While several factors can affect the reaction, uncontrolled temperature and pressure from HCl gas buildup can lead to side reactions and decomposition of the desired product.
-
Solution:
-
Ensure that the HCl gas is being efficiently removed from the reaction vessel to avoid pressure buildup.
-
Maintain the recommended reaction temperature. The chlorination of p-fluorotoluene is an exothermic reaction, and cooling may be necessary[1].
-
Monitor the reaction progress using appropriate analytical techniques, such as GC, to determine the optimal reaction time[1].
-
Quantitative Data on HCl Scrubbing
The efficiency of HCl gas removal is dependent on the type of scrubber and the scrubbing liquid used. The following tables summarize data from a study on a multistage dual-flow sieve plate wet scrubber[9].
Table 1: HCl Removal Efficiency with Water as Scrubbing Liquid
| Inlet HCl Concentration (ppm) | Throat Gas Velocity (m/s) | Liquid Level (m) | Maximum Removal Efficiency (%) |
| 500 | 60 | 0.77 | 87.83 |
Table 2: HCl Removal Efficiency with 0.005N NaOH Solution as Scrubbing Liquid
| Inlet HCl Concentration (ppm) | Throat Gas Velocity (m/s) | Liquid Level (m) | Maximum Removal Efficiency (%) |
| 500 | 60 | 0.77 | 92.54 |
Table 3: HCl Removal Efficiency in a Multistage Dual-Flow Sieve Plate Wet Scrubber with NaOH Solution
| Gas Flow Rate (x 10⁻⁴ Nm³/s) | Liquid Flow Rate (x 10⁻⁶ m³/s) | Inlet HCl Concentration (ppm) | NaOH Concentration (kmol/m³) | Maximum Percentage Removal of HCl (%) |
| 8.297 | 48.183 | 300 | 0.005 | 93.98 |
Experimental Protocol: Neutralization of HCl Gas
This protocol describes a standard laboratory procedure for scrubbing and neutralizing HCl gas produced during the synthesis of this compound.
Materials:
-
Reaction flask containing the 4-fluorotoluene synthesis reaction.
-
Condenser (if required for the reaction).
-
Outlet tube.
-
Two gas washing bottles (bubblers) with fritted glass dispersers.
-
Connecting tubing (chemically resistant).
-
1 M Sodium hydroxide (NaOH) solution.
-
Universal indicator or pH paper.
-
Fume hood.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves[11].
Procedure:
-
Setup:
-
Conduct the entire experiment in a certified chemical fume hood[10][11].
-
Assemble the reaction apparatus, ensuring all joints are properly sealed.
-
Connect the outlet of the reaction apparatus (e.g., from the top of the condenser) to the inlet of the first gas washing bottle using chemical-resistant tubing.
-
Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle.
-
Vent the outlet of the second gas washing bottle to the back of the fume hood.
-
-
Scrubber Preparation:
-
Fill each gas washing bottle with a 1 M solution of sodium hydroxide, ensuring the fritted glass disperser is fully submerged. Do not overfill the bottles to prevent the solution from being drawn back into the reaction vessel.
-
Add a few drops of universal indicator to each scrubbing bottle to visually monitor the pH change as the HCl gas is neutralized.
-
-
Reaction and Neutralization:
-
Initiate the synthesis of this compound according to your primary reaction protocol.
-
As the reaction proceeds, HCl gas will be generated and will flow through the tubing into the first gas washing bottle.
-
Observe the gas bubbling through the NaOH solution. The indicator will change color as the solution is neutralized.
-
The second gas washing bottle serves as a backup to trap any HCl that may pass through the first scrubber, ensuring complete neutralization.
-
-
Monitoring and Completion:
-
Monitor the color of the indicator in the first scrubbing bottle. If it indicates that the solution is becoming acidic (pH < 7), replace the solution with fresh 1 M NaOH.
-
Once the reaction is complete and HCl gas evolution has ceased, continue to pass an inert gas (e.g., nitrogen) through the system for a few minutes to purge any remaining HCl gas into the scrubbers.
-
-
Waste Disposal:
-
The neutralized solution in the gas washing bottles can typically be disposed of down the drain with copious amounts of water, provided the pH is neutral (check local regulations).
-
Dispose of all other chemical waste according to your institution's hazardous waste disposal procedures.
-
Visualizations
Caption: Workflow for HCl Gas Neutralization.
This diagram illustrates the flow of HCl gas from the synthesis reaction through a two-stage scrubbing system for neutralization before release into the fume hood exhaust. It also highlights key troubleshooting checkpoints.
References
- 1. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. machengineering.com [machengineering.com]
- 5. ddpsinc.com [ddpsinc.com]
- 6. labproinc.com [labproinc.com]
- 7. HCl Scrubber System: Types, Efficiency, and Safety [torch-air.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. ipolymer.com [ipolymer.com]
Technical Support Center: Catalyst Deactivation in 4-Fluorotoluene Chlorination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the chlorination of 4-fluorotoluene. The information is presented in a question-and-answer format to directly address specific challenges encountered in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Q1: My reaction stops or slows down significantly after a short period. What are the likely causes for this rapid catalyst deactivation?
A1: Rapid deactivation of Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), in 4-fluorotoluene chlorination is often attributed to several factors:
-
Moisture Contamination: Lewis acids are highly sensitive to moisture. Water present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[1] Ensure all components of your reaction setup are rigorously dried.
-
Impure Reactants: Impurities in 4-fluorotoluene or the chlorinating agent can act as poisons to the catalyst. For instance, sulfur- or nitrogen-containing compounds can coordinate with the Lewis acid and inhibit its activity.
-
Excessive Temperatures: High reaction temperatures can lead to catalyst agglomeration or unwanted side reactions that produce deactivating species.[2] It is crucial to maintain the recommended temperature range for the specific catalyst and reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and ensure your 4-fluorotoluene and chlorinating agent are free of water.
-
Purify Reagents: If impurities are suspected, purify the 4-fluorotoluene and chlorinating agent (e.g., by distillation) before use.
-
Optimize Reaction Temperature: Start with the lower end of the recommended temperature range and monitor the reaction progress. A controlled temperature ramp-up can also be beneficial.
Issue 2: Inconsistent Product Yield and Selectivity
Q2: I am observing variable yields of the desired chlorinated 4-fluorotoluene isomers and an increase in byproducts. Could this be related to catalyst deactivation?
A2: Yes, inconsistent product distribution is a common symptom of catalyst deactivation or changes in the active catalyst species.
-
Changes in Catalyst Activity: As the catalyst deactivates, its ability to promote the desired chlorination pathway diminishes, potentially leading to the formation of undesired isomers or polychlorinated products.
-
Formation of Inactive Catalyst Complexes: The reaction products, monochloro-4-fluorotoluene isomers, can form complexes with the Lewis acid catalyst. These complexes may have different catalytic activities or be completely inactive, thus altering the reaction's selectivity.
-
Reaction with Solvent: Some solvents can react with the Lewis acid catalyst over time, changing its chemical nature and catalytic properties.
Troubleshooting Steps:
-
Monitor Catalyst Loading: Ensure a consistent and optimal catalyst-to-substrate ratio in each experiment.
-
Analyze Product Mixture Over Time: Use techniques like Gas Chromatography (GC) to monitor the product distribution throughout the reaction. A change in the isomer ratio over time can indicate catalyst deactivation.
-
Solvent Selection: Choose a solvent that is inert under the reaction conditions. Dichloromethane or carbon tetrachloride are common choices for chlorination reactions.
Issue 3: Difficulty in Catalyst Recovery and Reuse
Q3: I am struggling to recover and reuse my catalyst effectively. What are the best practices for catalyst regeneration in this reaction?
A3: Regeneration of Lewis acid catalysts can be challenging due to their sensitivity. However, some general procedures can be attempted:
-
Removal of Poisons: If deactivation is due to poisoning by organic impurities, washing the recovered catalyst with a dry, inert solvent might help remove the adsorbed poisons.
-
Thermal Treatment (for solid catalysts): In some cases, gentle heating of the recovered solid catalyst under an inert atmosphere can remove volatile poisons. However, this must be done cautiously to avoid thermal decomposition of the catalyst.
-
Reactivation by Chemical Treatment: For certain types of deactivation, chemical treatment might be possible. For instance, treatment with a dry, chlorine-containing gas at elevated temperatures can sometimes regenerate chlorinated metal catalysts. However, specific protocols for FeCl₃ or AlCl₃ in this context are not well-established and require careful development.
It is often more practical and cost-effective to use fresh catalyst for each reaction, especially on a laboratory scale, to ensure reproducibility.
Quantitative Data Summary
Due to the proprietary nature of many industrial processes, specific quantitative data on catalyst deactivation rates for 4-fluorotoluene chlorination is scarce in publicly available literature. However, the following table provides a qualitative summary of factors influencing catalyst deactivation based on analogous aromatic chlorination reactions.
| Factor | Effect on Catalyst Lifetime | Typical Observation in Aromatic Chlorination |
| Moisture Content | High | Rapid decrease in conversion. |
| Reaction Temperature | High | Increased rate of deactivation, potential for side reactions. |
| Impurity Levels (e.g., S, N compounds) | High | Significant drop in catalyst activity, even at low concentrations. |
| Product Concentration | High | Gradual decrease in reaction rate due to product inhibition. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Activity During 4-Fluorotoluene Chlorination
Objective: To quantitatively assess the deactivation of a Lewis acid catalyst (e.g., FeCl₃) during the liquid-phase chlorination of 4-fluorotoluene.
Materials:
-
4-Fluorotoluene (anhydrous)
-
Chlorinating agent (e.g., Chlorine gas or Sulfuryl chloride, anhydrous)
-
Lewis acid catalyst (e.g., anhydrous FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column and FID detector
Procedure:
-
Set up a jacketed glass reactor with a mechanical stirrer, a gas inlet (if using Cl₂), a reflux condenser, and a sampling port. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the reactor with the anhydrous solvent and the Lewis acid catalyst.
-
Add the 4-fluorotoluene and the internal standard to the reactor.
-
Bring the reaction mixture to the desired temperature.
-
Start the addition of the chlorinating agent at a controlled rate.
-
Take samples from the reaction mixture at regular time intervals (e.g., every 15 minutes) via the sampling port.
-
Immediately quench each sample with a suitable quenching agent (e.g., a solution of sodium thiosulfate) to stop the reaction.
-
Analyze the quenched samples by GC to determine the concentration of 4-fluorotoluene and the chlorinated products.
-
Plot the conversion of 4-fluorotoluene as a function of time. A decrease in the reaction rate over time indicates catalyst deactivation.
Data Analysis:
The rate of reaction at different time points can be calculated from the slope of the concentration-time curve. A decrease in the rate constant over time provides a quantitative measure of catalyst deactivation.
Protocol 2: Regeneration of a Deactivated Iron(III) Chloride Catalyst (Experimental Approach)
Objective: To attempt the regeneration of an FeCl₃ catalyst deactivated during 4-fluorotoluene chlorination.
Disclaimer: This is an experimental protocol and its success is not guaranteed. Handle all reagents with extreme caution in a well-ventilated fume hood.
Materials:
-
Deactivated FeCl₃ catalyst (recovered from the reaction mixture)
-
Anhydrous, inert solvent (e.g., hexane)
-
Dry chlorine gas
-
Tube furnace
Procedure:
-
Catalyst Recovery: After the chlorination reaction, filter the solid catalyst from the reaction mixture under an inert atmosphere.
-
Washing: Wash the recovered catalyst multiple times with the anhydrous, inert solvent to remove any adsorbed organic species. Dry the catalyst under vacuum.
-
Thermal Treatment: Place the dried catalyst in a quartz tube within a tube furnace.
-
Chlorination Treatment: While slowly heating the furnace to a moderate temperature (e.g., 100-150 °C), pass a slow stream of dry chlorine gas over the catalyst for a defined period (e.g., 1-2 hours). Extreme caution is required during this step.
-
Purging: After the chlorination treatment, purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine gas.
-
Cooling and Storage: Allow the catalyst to cool to room temperature under the inert gas stream. Store the regenerated catalyst in a desiccator under an inert atmosphere.
-
Activity Test: Test the activity of the regenerated catalyst using the procedure described in Protocol 1 and compare its performance to that of a fresh catalyst.
Visualizations
Caption: Key pathways leading to the deactivation of Lewis acid catalysts.
Caption: A logical workflow for troubleshooting low-yield chlorination reactions.
References
- 1. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. J. Lichtenberger and M. D. Amiridis, “Catalytic Oxidation of Chlorinated Benzenes over V2O5/TiO2 Catalysts,” Journal of Catalysis, Vol. 223, No. 2, 2004, pp. 296-308. doi10.1016/j.jcat.2004.01.032 - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Controlled Chlorination of 4-Fluorotoluene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of over-chlorination during the synthesis of monochlorinated 4-fluorotoluene derivatives. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic chlorination of 4-fluorotoluene, focusing on strategies to maximize the yield of the desired monochlorinated product while minimizing the formation of di- and poly-chlorinated byproducts.
Issue: Low Yield of Monochlorinated Product and Formation of Dichlorinated Byproducts
-
Question: My reaction is producing a significant amount of dichlorinated 4-fluorotoluene, and the yield of the desired monochloro-isomer is low. What are the likely causes and how can I fix this?
Answer: The formation of dichlorinated byproducts is a common challenge in the chlorination of activated aromatic rings like 4-fluorotoluene. The primary causes are often related to reaction conditions that are too harsh or an inappropriate choice of catalyst. Here are key parameters to investigate:
-
Catalyst Choice and Concentration: The type and amount of Lewis acid catalyst significantly influence selectivity. Strong Lewis acids like AlCl₃ can lead to over-chlorination.[1] Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or ZrCl₄.[1][2] Additionally, high catalyst loading can promote the chlorination of the initially formed monochlorotoluene.[1] It is recommended to perform optimization studies to determine the lowest effective catalyst concentration. Ionic liquids containing anions like ZnₙCl⁻₂ₙ₊₁ have shown high catalytic activity and selectivity for monochlorination in toluene, which could be applicable to 4-fluorotoluene.[1]
-
Reaction Temperature: Higher reaction temperatures generally increase the reaction rate but can also decrease selectivity, leading to more dichlorinated products.[1] Running the reaction at a lower temperature will slow down the overall reaction but can significantly improve the selectivity for the monochlorinated product. A temperature range of 20°C to 50°C is often a good starting point for the chlorination of toluene, and a similar range should be considered for 4-fluorotoluene.[3]
-
Molar Ratio of Reactants: Carefully controlling the stoichiometry of the chlorinating agent (e.g., Cl₂) to 4-fluorotoluene is crucial. Using a slight excess of 4-fluorotoluene relative to the chlorinating agent can help to minimize the chlorination of the product. A molar ratio of 4-fluorotoluene to chlorine of slightly greater than 1:1 is a reasonable starting point.
-
Reaction Time: Monitor the reaction progress closely using analytical techniques like GC-MS or HPLC. Stopping the reaction once the optimal conversion to the monochlorinated product is achieved is key to preventing further chlorination.
-
Issue: Poor Regioselectivity (Formation of Multiple Monochloro-isomers)
-
Question: My reaction is producing a mixture of 2-chloro-4-fluorotoluene and 3-chloro-4-fluorotoluene. How can I improve the selectivity for a specific isomer?
Answer: The fluorine and methyl groups on the aromatic ring direct incoming electrophiles to specific positions. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, but deactivating. The interplay of these directing effects can lead to a mixture of isomers. To enhance regioselectivity:
-
Catalyst System: The choice of catalyst can influence the isomeric ratio. Certain catalyst systems, such as those involving a Lewis acid and a thianthrene compound, have been shown to direct chlorination to the para position of toluene.[4] Similar strategies could be explored for directing chlorination in 4-fluorotoluene.
-
Steric Hindrance: Bulky catalysts or directing groups can be employed to favor chlorination at the less sterically hindered position.
-
Issue: Side-Chain Chlorination
-
Question: I am observing the formation of 4-fluoro-benzyl chloride in my reaction mixture. How can I prevent this side reaction?
Answer: Side-chain chlorination is a radical-mediated process that can compete with the desired electrophilic aromatic substitution. To suppress this side reaction:
-
Reaction Conditions: Radical reactions are often initiated by UV light or high temperatures. Conducting the reaction in the dark and at a controlled, moderate temperature will favor the ionic electrophilic substitution pathway.[5]
-
Catalyst: The presence of a Lewis acid catalyst strongly promotes the electrophilic aromatic substitution pathway over the radical pathway.[6][7][8] Ensure that the catalyst is active and present in a sufficient concentration.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended starting conditions for the selective monochlorination of 4-fluorotoluene?
A1: Based on analogous reactions with toluene, a good starting point would be to use a mild Lewis acid catalyst like FeCl₃ or ZnCl₂ at a low concentration (e.g., 1-5 mol%) in a suitable solvent like dichloromethane or 1,2-dichloroethane. The reaction should be carried out in the dark at a temperature between 20°C and 50°C.[3] The molar ratio of 4-fluorotoluene to the chlorinating agent should be kept slightly above 1:1. It is essential to monitor the reaction progress closely to determine the optimal reaction time.
-
Q2: What analytical methods are suitable for monitoring the reaction progress?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the identification of the starting material, the desired monochlorinated products, and any over-chlorinated or side-chain chlorinated byproducts. High-Performance Liquid Chromatography (HPLC) can also be used. For monitoring the concentration of the chlorinating agent, methods like the DPD (N,N-diethyl-p-phenylenediamine) test or titration methods can be employed.[9][10]
-
Q3: Are there any alternative, more selective chlorinating agents I can use?
A3: While chlorine gas is a common chlorinating agent, other reagents can offer improved selectivity. N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of a Lewis acid like ZrCl₄ has been shown to be an effective and selective method for the chlorination of various aromatic compounds.[2][11] Selectfluor (F-TEDA-BF4) is another electrophilic fluorinating agent, but its application in chlorination is less common.[12]
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the chlorination of toluene, which can serve as a reference for optimizing the chlorination of 4-fluorotoluene.
| Catalyst System | Reactant Ratio (Toluene:Chlorine) | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | Monochlorotoluene Selectivity (%) | Dichlorotoluene Selectivity (%) | Reference |
| [BMIM]Cl-2ZnCl₂ | 1:excess Cl₂ | 80 | 8 | 99.7 | 91.4 (ortho+para+meta) | 4.2 | [1] |
| [BMIM]Cl-2.5AlCl₃ | 1:excess Cl₂ | 80 | 8 | 98.9 | ~60 | ~34 | [1] |
| Ferrocene compound and sulfur compound | 1:~1 | 20-50 | Not specified | Not specified | High para-selectivity | Not specified | [3] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Chlorination of 4-Fluorotoluene
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas scrubber (containing a solution of sodium hydroxide to neutralize excess chlorine and HCl gas), add 4-fluorotoluene (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 0.05 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
Chlorine Gas Introduction: Cool the reaction mixture to the desired temperature (e.g., 20°C) using an ice bath. Slowly bubble a pre-determined amount of dry chlorine gas (1.0 eq) through the stirred reaction mixture. The flow rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Reaction Quenching: Once the desired conversion is achieved, stop the flow of chlorine gas and purge the system with nitrogen to remove any unreacted chlorine and HCl. Quench the reaction by slowly adding water or a dilute aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired monochlorinated 4-fluorotoluene isomer.
Visualizations
Caption: Experimental workflow for the selective chlorination of 4-fluorotoluene.
Caption: Troubleshooting logic for addressing over-chlorination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 4. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 5. CN103420784A - Toluene selective chlorination method - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.hach.com [cdn.hach.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Fluorobenzotrichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 4-Fluorobenzotrichloride.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows a low conversion of the starting material, 4-fluorotoluene. What are the likely causes?
Low conversion of the starting material is a common issue that can often be attributed to several factors related to the reaction setup and reagents.
-
Inadequate Initiation: The free-radical chlorination of 4-fluorotoluene requires an effective initiation step.
-
UV Lamp Issues: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength to initiate the reaction. The intensity of the UV light can significantly impact the rate of radical formation.
-
Initiator Purity/Concentration: If using a chemical initiator, such as an azo compound, verify its purity and ensure it is used in the correct concentration. Old or improperly stored initiators can lose their effectiveness.
-
-
Presence of Inhibitors: Free radical reactions are sensitive to inhibitors.
-
Oxygen: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can quench radicals.
-
Impurities in Reagents: Impurities in the 4-fluorotoluene or chlorine gas can act as radical scavengers. Ensure high-purity reagents are used.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of radical formation and propagation.
-
A temperature range of 70-85°C is generally recommended for this reaction. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can promote side reactions.[1]
-
Q2: I am observing the formation of significant amounts of side products, leading to a low yield of this compound. What are these side products and how can I minimize them?
The formation of byproducts is a primary contributor to low yields. The main side products in the chlorination of 4-fluorotoluene are under-chlorinated and over-chlorinated species, as well as products of ring chlorination.
-
Under-chlorinated Products: The presence of 4-fluorobenzyl chloride and 4-fluorobenzal chloride indicates incomplete chlorination of the methyl group.
-
Insufficient Chlorine: Ensure a sufficient molar excess of chlorine gas is used.
-
Short Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) and continue until the desired level of conversion to this compound is achieved.
-
-
Over-chlorinated Products: While the goal is trichlorination, further chlorination of the aromatic ring can occur, leading to chlorinated this compound derivatives.
-
Excessive Reaction Time/Temperature: Prolonged reaction times or excessively high temperatures can promote ring chlorination. Careful monitoring and control of reaction parameters are crucial.
-
-
Ring Chlorination Products: Chlorination of the aromatic ring can compete with the desired side-chain chlorination, especially in the absence of a radical initiator or in the presence of a Lewis acid catalyst.
| Side Product | Potential Cause | Recommended Action |
| 4-Fluorobenzyl chloride | Incomplete reaction | Increase reaction time, ensure adequate chlorine supply. |
| 4-Fluorobenzal chloride | Incomplete reaction | Increase reaction time, ensure adequate chlorine supply. |
| Ring-chlorinated byproducts | Incorrect reaction conditions (e.g., Lewis acid catalyst contamination) | Ensure reaction is run under strict free-radical conditions (UV light/initiator). |
| Polymeric tars | High reaction temperature | Maintain the recommended reaction temperature and avoid localized overheating.[1] |
Q3: The purification of my crude this compound is resulting in significant product loss. What is the best method for purification?
Purification is a critical step where product can be lost.
-
Distillation: Vacuum distillation is the most common method for purifying this compound.
-
Fractional Distillation: Use a fractional distillation setup to achieve a good separation from lower and higher boiling point impurities.
-
Pressure Control: Careful control of the vacuum is essential to avoid decomposition of the product at high temperatures.
-
-
Washing: Before distillation, washing the crude product can help remove some impurities.
-
Aqueous Wash: A wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities like HCl. This should be followed by a water wash and drying over an anhydrous salt (e.g., sodium sulfate). Care must be taken as this compound can be sensitive to hydrolysis.
-
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on literature procedures.[1]
Synthesis of this compound from 4-Fluorotoluene
Materials:
-
4-Fluorotoluene (high purity)
-
Chlorine gas
-
Azo-bis-isobutyronitrile (AIBN) or other suitable radical initiator (optional, if not using UV initiation)
-
Nitrogen or Argon gas
Equipment:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer.
-
A UV lamp (if not using a chemical initiator).
-
A gas scrubbing system to neutralize excess chlorine and HCl gas.
-
Heating mantle.
Procedure:
-
Reaction Setup: Assemble the glassware and ensure it is dry. Charge the three-necked flask with 4-fluorotoluene.
-
Inert Atmosphere: Purge the system with nitrogen or argon gas to remove any oxygen.
-
Heating: Heat the 4-fluorotoluene to the desired reaction temperature (e.g., 70-85°C).[1]
-
Initiation:
-
UV Initiation: Position the UV lamp to irradiate the reaction mixture.
-
Chemical Initiation: If using a chemical initiator, add it to the reaction mixture at this stage.
-
-
Chlorination: Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, so the rate of chlorine addition may need to be controlled to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC). The reaction is complete when the desired conversion of 4-fluorotoluene to this compound is achieved.
-
Workup:
-
Stop the flow of chlorine gas and turn off the UV lamp/heating.
-
Purge the system with nitrogen or argon to remove any residual chlorine and HCl.
-
Allow the reaction mixture to cool to room temperature.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.
-
| Parameter | Recommended Value | Reference |
| Starting Material | 4-Fluorotoluene | [1] |
| Reagent | Chlorine gas | [1] |
| Initiator | UV light or Azo catalyst | [1] |
| Temperature | 70-85 °C | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | General Practice |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Stepwise free-radical chlorination of 4-fluorotoluene.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
References
Technical Support Center: Safe Handling and Quenching of 4-Fluorobenzotrichloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and quenching of reactions involving 4-Fluorobenzotrichloride. It is intended to supplement, not replace, your institution's safety protocols and standard operating procedures. Always consult the Safety Data Sheet (SDS) for 4-Fluorobenzotrichloridet before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and toxic substance.[1][2] It can cause severe skin burns and eye damage.[2] It is harmful if swallowed or in contact with skin.[2] Upon thermal decomposition, it can release irritating and toxic gases and vapors, including hydrogen chloride, hydrogen fluoride, carbon monoxide, and carbon dioxide.[1] It is also sensitive to moisture and will hydrolyze to form 4-fluorobenzoic acid and hydrochloric acid, which is a corrosive and exothermic reaction.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive risk assessment should be conducted before handling this compound. Recommended PPE includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are essential. A face shield may also be necessary.
-
Skin Protection: Wear impervious clothing and gloves (inspect gloves before use).
-
Respiratory Protection: Use only under a chemical fume hood.[1] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.
-
General Hygiene: Wash hands thoroughly after handling.[4]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and moisture.[5] It can also react violently with strong oxidants, amines, and light metals, posing a fire and explosion hazard.[6] It may also attack some forms of plastics, rubber, and coatings.[6]
Q4: How should I store this compound?
A4: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1] Keep away from heat, sparks, and open flames.
Q5: What is the proper procedure for cleaning up a small spill of this compound?
A5: For a small spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material, such as dry sand or earth, and place it into a suitable, closed container for disposal.[1] Do not use combustible materials, such as sawdust. Avoid flushing the spill into surface water or the sanitary sewer system.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Reaction mixture is fuming or releasing gas. | Reaction with moisture in the air or solvent. | Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Thermal decomposition. | Control the reaction temperature carefully. Use a cooling bath if necessary. | |
| Quenching is too vigorous and exothermic. | Quenching agent is being added too quickly. | Add the quenching agent slowly and dropwise with efficient stirring. |
| The reaction mixture is too concentrated. | Dilute the reaction mixture with an inert, anhydrous solvent before quenching. | |
| The reaction mixture is not sufficiently cooled. | Cool the reaction mixture in an ice bath before and during the quenching process. | |
| Quenching reaction appears to have stalled or is incomplete. | Incomplete mixing. | Ensure vigorous stirring to promote contact between the reaction mixture and the quenching agent. |
| Insufficient amount of quenching agent. | Add additional quenching agent until the reaction is complete (e.g., no more gas evolution or heat generation). | |
| Formation of a solid precipitate during quenching. | The product of the hydrolysis (4-fluorobenzoic acid) may be precipitating out of the organic solvent. | This is expected. The solid can be isolated by filtration or dissolved by adding a suitable aqueous base to form the soluble carboxylate salt. |
| The organic layer is difficult to separate from the aqueous layer (emulsion formation) after workup. | Finely divided solids or salts at the interface. | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This can help to break up the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
Quantitative Data
| Property | Value |
| Molecular Formula | C7H4Cl3F[7] |
| Molecular Weight | 213.46 g/mol [7] |
| Appearance | Colorless to light yellow liquid[7] |
| Boiling Point | 76 °C[8] |
| Density | 1.425 g/cm³[7] |
| Refractive Index | 1.534[7] |
| Storage Temperature | 2-8°C[7] |
Experimental Protocols
General Quenching Procedure for a Reaction Mixture Containing this compound
This protocol is a general guideline and may need to be adapted based on the specific scale and nature of your reaction.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous, inert solvent (e.g., toluene, THF) for dilution (if necessary)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, 1 M NaOH)
-
Ice bath
-
Stir plate and stir bar
-
Addition funnel
-
Appropriate workup solvents (e.g., ethyl acetate, water, brine)
-
Separatory funnel
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice bath.
-
Dilute the Reaction Mixture (if necessary): If the reaction is concentrated, dilute it with an equal volume of an anhydrous, inert solvent to help dissipate heat during the quench.
-
Prepare for Quenching: Place the quenching solution in an addition funnel.
-
Slow Addition of Quenching Agent: With vigorous stirring, add the quenching solution dropwise to the cooled reaction mixture. Monitor the rate of addition carefully to control the exotherm and any gas evolution.
-
Monitor the Quench: Continue stirring at 0 °C for 30 minutes after the addition is complete to ensure the quench is complete. A simple way to check for completion is to ensure there is no further gas evolution or heat generation upon the addition of a small amount of the quenching agent.
-
Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
-
Workup: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent to extract the product. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
Mandatory Visualizations
Caption: Workflow for quenching this compound reactions.
Caption: Decision tree for troubleshooting quenching issues.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Sciencemadness Discussion Board - Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Fluorobenzotrichloride and 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzotrichloride and 4-Fluorobenzotrichloride are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The trichloromethyl (-CCl3) group is a highly reactive moiety, susceptible to nucleophilic substitution and hydrolysis, often serving as a precursor to carboxylic acids or benzoyl chlorides.[1][2][3][4] The position of the fluorine atom on the benzene ring significantly influences the electron density of the aromatic system and, consequently, the reactivity of the trichloromethyl group. Understanding these differences is crucial for optimizing reaction conditions and predicting product formation in synthetic chemistry.
Theoretical Framework: Electronic Effects of the Fluorine Substituent
The reactivity of the trichloromethyl group in benzotrichlorides is largely dictated by the stability of the carbocationic intermediate formed during nucleophilic attack, such as in hydrolysis or solvolysis. The fluorine atom, like other halogens, exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack, while influencing the stability of charged intermediates.
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.
The overall electronic influence of the fluorine substituent is a balance of these two effects.
Comparison of Electronic Effects
The position of the fluorine atom—ortho versus para—leads to distinct electronic environments at the carbon atom bearing the trichloromethyl group.
| Electronic Effect | 2-Fluorobenzotrichloride (Ortho Position) | This compound (Para Position) | Influence on Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal due to close proximity to the reaction center. | Weaker electron withdrawal compared to the ortho position due to greater distance. | The stronger -I effect in the ortho isomer is expected to destabilize the carbocationic intermediate, thus decreasing reactivity. |
| Mesomeric Effect (+M) | Electron donation into the ring, but potentially sterically hindered from optimal orbital overlap. | Strong electron donation directly to the carbon atom of the reaction center through resonance. | The +M effect in the para isomer can effectively stabilize the carbocationic intermediate, thereby increasing reactivity. |
| Steric Hindrance | The ortho-fluoro group may sterically hinder the approach of a nucleophile to the trichloromethyl group. | No significant steric hindrance from the para-fluoro group. | Steric hindrance in the ortho isomer is expected to decrease the rate of reaction. |
Based on this analysis, This compound is predicted to be more reactive towards nucleophilic substitution reactions like hydrolysis than 2-Fluorobenzotrichloride. The dominant stabilizing effect of the para-fluorine's mesomeric electron donation is expected to outweigh the destabilizing inductive effect. In contrast, the strong inductive effect and potential steric hindrance of the ortho-fluorine in 2-Fluorobenzotrichloride are predicted to decrease its reactivity.
Proposed Reaction Mechanism: Hydrolysis of Fluorobenzotrichlorides
The hydrolysis of benzotrichlorides typically proceeds through a stepwise mechanism involving the formation of a carbocationic intermediate. The rate-determining step is the initial departure of a chloride ion, facilitated by the solvent.
Caption: Proposed stepwise mechanism for the hydrolysis of Fluorobenzotrichlorides.
Influence of Fluorine Position on Intermediate Stability
The stability of the dichlorobenzyl cation intermediate is key to the overall reaction rate. The position of the fluorine atom influences this stability through resonance.
Caption: Influence of fluorine position on the stability of the carbocation intermediate.
Experimental Protocols
While specific comparative studies are lacking, a general protocol for evaluating the reactivity of benzotrichlorides via hydrolysis can be outlined.
Objective: To determine the rate of hydrolysis of 2-Fluorobenzotrichloride and this compound by monitoring the production of hydrochloric acid.
Materials:
-
2-Fluorobenzotrichloride
-
This compound
-
Solvent (e.g., aqueous acetone or aqueous dioxane)
-
Standardized sodium hydroxide solution
-
pH indicator (e.g., phenolphthalein)
-
Constant temperature water bath
-
Reaction vessel with a stirrer
-
Burette and titration equipment
Procedure:
-
Reaction Setup: A known concentration of the fluorobenzotrichloride isomer is prepared in the chosen solvent. The reaction vessel is placed in a constant temperature water bath to ensure isothermal conditions.
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorobenzotrichloride solution to the solvent.
-
Monitoring the Reaction: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching and Titration: The withdrawn aliquot is immediately quenched in a known volume of cold solvent to stop the reaction. The amount of hydrochloric acid produced is then determined by titration with a standardized solution of sodium hydroxide using a suitable indicator.
-
Data Analysis: The concentration of HCl produced over time is plotted. The initial rate of reaction can be determined from the slope of this curve at t=0. By performing the reaction at different initial concentrations of the fluorobenzotrichloride, the order of the reaction and the rate constant (k) can be determined.
This protocol would allow for a direct quantitative comparison of the reactivity of the two isomers under identical conditions.
Conclusion
Based on the fundamental principles of electronic substituent effects, it is predicted that This compound will exhibit greater reactivity towards nucleophilic substitution reactions than 2-Fluorobenzotrichloride . This is attributed to the superior ability of the para-fluorine substituent to stabilize the carbocationic intermediate through its mesomeric effect, as well as the potential for steric hindrance from the ortho-fluorine substituent. Experimental verification through kinetic studies as outlined above is recommended to confirm this theoretical comparison. This understanding of relative reactivity is essential for chemists in the fine chemical and pharmaceutical industries for process development and optimization.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. For 4-Fluorobenzotrichloride (4-FBTC), a key building block in the synthesis of pharmaceuticals and agrochemicals, accurate purity assessment is critical to ensure reaction efficiency, product quality, and safety. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary
Each analytical technique offers distinct advantages and is suited for different aspects of purity analysis. GC-FID provides excellent separation of volatile impurities. RP-HPLC-UV is a versatile method for a broad range of organic compounds. Quantitative ¹⁹F NMR offers a highly specific and accurate method for assaying the main component without the need for a specific 4-FBTC reference standard. The choice of method will depend on the specific requirements of the analysis, such as the need to identify and quantify trace volatile impurities or to obtain a highly accurate assay of the bulk material.
Data Presentation: Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantitative determination based on the nuclear magnetic properties of the ¹⁹F nucleus. |
| Primary Strength | High resolution for volatile and semi-volatile impurities. | Broad applicability to a wide range of organic compounds. | High accuracy and precision for the assay of the main component; no reference standard of the analyte required. |
| Typical Impurities Detected | Residual solvents, starting materials (e.g., 4-fluorotoluene), and other volatile by-products.[1] | Less volatile by-products, isomers, and degradation products. | Structural isomers and other fluorine-containing impurities. |
| Sample Preparation | Dilution in a volatile organic solvent. | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a deuterated solvent with an internal standard. |
| Estimated Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.01 - 0.05% | ~0.1% |
| Estimated Limit of Quantification (LOQ) | ~0.05 - 0.3% | ~0.05 - 0.15% | ~0.3% |
| Linearity (r²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 5% | < 2% | < 1% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the separation and quantification of volatile impurities in this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar, equipped with a Flame Ionization Detector (FID).[2]
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 300 °C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone.
Data Analysis:
The purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the analysis of this compound and less volatile impurities.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of a this compound reference standard (if available) at a concentration of 1 mg/mL in acetonitrile.
-
Prepare the sample solution by dissolving an accurately weighed amount of this compound in acetonitrile to achieve a final concentration of approximately 1 mg/mL.
Data Analysis:
Purity is determined by comparing the peak area of the this compound in the sample to that of the reference standard. If a standard is not available, the area percent method can be used for an estimation of purity.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
This is a primary analytical method for the highly accurate determination of the molar purity of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Internal Standard: A certified reference material with a known purity and a well-resolved ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Acquisition Parameters:
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and mix thoroughly until the sample and standard are completely dissolved.
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Mandatory Visualization
Caption: Workflow for Purity Determination of this compound.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is crucial for ensuring the quality and consistency of this important chemical intermediate.
-
GC-FID is the preferred method for identifying and quantifying volatile impurities that may be present from the synthesis process.
-
RP-HPLC-UV offers a versatile approach for a broader range of potential non-volatile impurities and degradation products.
-
Quantitative ¹⁹F NMR stands out as a primary and highly accurate method for determining the absolute molar purity of the this compound itself, providing a direct and reliable measure of the main component.
For comprehensive quality control, a combination of these techniques is often employed. For instance, GC-FID can be used to control volatile impurities, while qNMR provides a definitive assay of the bulk material. This multi-faceted approach ensures a thorough understanding of the purity profile of this compound, leading to more reliable and reproducible outcomes in research and development.
References
Validating the Structure of 4-Fluorobenzotrichloride: A Comparative NMR Guide
This guide provides a detailed comparison of predicted Nuclear Magnetic Resonance (NMR) data for 4-Fluorobenzotrichloride against its common isomers. It serves as a practical tool for researchers, scientists, and drug development professionals to unequivocally validate the chemical structure of this compound using ¹H and ¹⁹F NMR spectroscopy.
Structural Elucidation via NMR Spectroscopy
This compound, with the IUPAC name 1-fluoro-4-(trichloromethyl)benzene, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular formula is C₇H₄Cl₃F.[1][2][3] Accurate structural confirmation is critical to ensure the desired regioselectivity of subsequent reactions and the purity of the final product. NMR spectroscopy is an indispensable tool for this purpose, providing precise information about the molecular structure.[1]
The key to differentiating this compound from its ortho (2-fluoro) and meta (3-fluoro) isomers lies in the symmetry of the molecule. The para-substitution in this compound results in a higher degree of symmetry, which simplifies the ¹H NMR spectrum compared to its isomers.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound and its potential isomers. These predictions are based on established substituent effects and spin-spin coupling principles.
¹H NMR Data Comparison
| Compound | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Differentiator |
| This compound | ~7.6-7.8 (H-3, H-5) | Doublet of Doublets (dd) or Multiplet | 2H | Two signals with 2H integration each, characteristic of a symmetrical para-substituted ring. |
| ~7.1-7.3 (H-2, H-6) | Doublet of Doublets (dd) or Multiplet | 2H | ||
| 2-Fluorobenzotrichloride | ~7.3-7.8 | Multiplet | 1H | Four distinct signals , each integrating to 1H, indicating an asymmetrical substitution pattern. |
| ~7.3-7.8 | Multiplet | 1H | ||
| ~7.3-7.8 | Multiplet | 1H | ||
| ~7.3-7.8 | Multiplet | 1H | ||
| 3-Fluorobenzotrichloride | ~7.3-7.8 | Multiplet | 1H | Four distinct signals , each integrating to 1H, indicating an asymmetrical substitution pattern. |
| ~7.3-7.8 | Multiplet | 1H | ||
| ~7.3-7.8 | Multiplet | 1H | ||
| ~7.3-7.8 | Multiplet | 1H |
¹⁹F NMR Data Comparison
The ¹⁹F NMR spectrum provides complementary information for structural validation. The chemical shift is sensitive to the electronic environment, and the coupling to adjacent protons confirms the substitution pattern.
| Compound | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| This compound | -105 to -115 | Triplet or Doublet of Doublets | ³JHF (ortho-coupling) ≈ 7-10 Hz |
| 2-Fluorobenzotrichloride | -110 to -120 | Multiplet | ³JHF, ⁴JHF, ⁵JHF will be present |
| 3-Fluorobenzotrichloride | -110 to -120 | Multiplet | ³JHF, ⁴JHF, ⁵JHF will be present |
Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts.[4][5]
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR spectra are provided below.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for ¹H NMR referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Experiment:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹⁹F NMR Experiment:
-
Pulse Program: Standard single-pulse sequence with proton decoupling.
-
Spectral Width: ~ -80 to -180 ppm (centered around the expected aryl fluoride region).
-
Reference: CFCl₃ (external or internal standard) at δ = 0.00 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 for good signal-to-noise.
-
Temperature: 298 K.
-
Structural Validation Workflow
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
By following this guide, researchers can confidently distinguish this compound from its structural isomers, ensuring the integrity of their chemical materials and the reliability of their subsequent research and development efforts.
References
Comparative Analysis of Catalysts for 4-Fluorotoluene Chlorination: A Review of Available Data
The primary products of the electrophilic chlorination of 4-fluorotoluene are 4-fluoro-2-chlorotoluene and 4-fluoro-3-chlorotoluene. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 4-fluorotoluene, the para position to the fluorine is blocked by the methyl group, and the para position to the methyl group is blocked by the fluorine. Therefore, chlorination is directed to the positions ortho and meta to the fluorine atom (positions 2 and 3). The ratio of these isomers is highly dependent on the catalyst and reaction conditions.
Catalyst Performance Overview
While specific data for 4-fluorotoluene is scarce, we can infer potential catalyst performance based on studies of toluene chlorination. The most common catalysts for such reactions are Lewis acids and zeolites.
Lewis Acids (e.g., FeCl₃, AlCl₃):
Lewis acids are traditional and widely used catalysts for electrophilic aromatic chlorination. They function by activating the chlorine molecule, making it a more potent electrophile.
-
Ferric Chloride (FeCl₃): Often the catalyst of choice due to its moderate activity and lower cost. It is known to catalyze the chlorination of toluene with high conversion.
-
Aluminum Chloride (AlCl₃): A stronger Lewis acid than FeCl₃, which can lead to higher reaction rates. However, its high reactivity can sometimes result in the formation of undesired byproducts and polysubstitution.
Zeolites:
Zeolites are crystalline aluminosilicates with a porous structure that can offer shape selectivity, potentially favoring the formation of one isomer over another. Their acidic sites can also catalyze the chlorination reaction.
-
Zeolite K-L: In studies on toluene chlorination, nanosized zeolite K-L has demonstrated high catalytic activity and selectivity towards the para isomer.[1] While not directly applicable to the primary isomers of 4-fluorotoluene chlorination, this suggests that the shape-selective nature of zeolites could influence the isomer distribution.
Due to the lack of direct comparative experimental data for the chlorination of 4-fluorotoluene, a quantitative comparison table cannot be provided at this time. Research in this specific area would be invaluable for a more precise understanding of catalyst performance.
Experimental Protocols
The following are generalized experimental protocols for the liquid-phase chlorination of an aromatic substrate like toluene, which can be adapted for 4-fluorotoluene.
General Procedure for Lewis Acid Catalyzed Chlorination:
-
A stirred reactor is charged with 4-fluorotoluene and the Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The catalyst loading is typically a small molar percentage relative to the substrate.
-
The mixture is heated to the desired reaction temperature (e.g., 30-80°C).
-
Chlorine gas is then introduced into the reactor at a controlled flow rate.
-
The reaction progress is monitored by gas chromatography (GC) to determine the conversion of 4-fluorotoluene and the selectivity towards the different chlorinated isomers.
-
Upon completion, the reaction mixture is cooled, and the catalyst is quenched, for example, by the addition of water or a dilute acid solution.
-
The organic layer is separated, washed, dried, and the products are isolated and purified, typically by distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for the catalytic chlorination of 4-fluorotoluene.
Signaling Pathways and Logical Relationships
The catalytic chlorination of an aromatic ring like 4-fluorotoluene by a Lewis acid proceeds through an electrophilic aromatic substitution mechanism.
Caption: Mechanism of Lewis acid-catalyzed chlorination of 4-fluorotoluene.
Further dedicated research into the catalytic chlorination of 4-fluorotoluene is necessary to provide the detailed, quantitative comparisons that are crucial for optimizing industrial synthesis and drug development processes.
References
alternative reagents to 4-Fluorobenzotrichloride for fluoroaromatic synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 4-Fluorobenzotrichloride
In the landscape of modern medicinal and agricultural chemistry, the introduction of fluorine into aromatic systems is a critical strategy for modulating the pharmacological and physicochemical properties of molecules. This compound has traditionally served as a versatile building block for introducing 4-fluorobenzoyl and 4-fluorobenzotrifluoride moieties. However, a range of alternative reagents and synthetic methodologies offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic route.
At a Glance: this compound and Its Alternatives
This compound is a valuable intermediate due to the reactivity of its trichloromethyl group, which can be readily transformed into a carboxylic acid or a trifluoromethyl group. The primary alternatives to this reagent can be broadly categorized into three main strategies:
-
Alternative Starting Materials for 4-Fluorobenzoic Acid and Derivatives: Instead of relying on the hydrolysis of this compound, 4-fluorobenzoic acid and its derivatives can be synthesized from other commercially available precursors.
-
Direct Electrophilic Fluorination: These methods introduce a fluorine atom directly onto an aromatic ring using a reagent that delivers an electrophilic fluorine species ("F+").
-
Direct Trifluoromethylation: As this compound is a precursor to 4-fluorobenzotrifluoride, direct methods for introducing a trifluoromethyl group onto a fluoroaromatic ring are highly relevant alternatives.
The following sections will delve into a detailed comparison of these approaches, presenting quantitative data in structured tables and providing comprehensive experimental protocols.
I. Synthesis of 4-Fluorobenzoic Acid: A Comparative Analysis
The synthesis of 4-fluorobenzoic acid is a common transformation where alternatives to this compound are readily available. The traditional approach involves the hydrolysis of the trichloromethyl group of this compound. An alternative, widely used method is the oxidation of 4-fluorotoluene.
Table 1: Comparison of Synthetic Routes to 4-Fluorobenzoic Acid
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Hydrolysis | This compound | Water, Composite Catalyst (e.g., FeCl₃ + ZnCl₂) | >99% | >99% | [1] |
| Oxidation | 4-Fluorotoluene | Acetic Acid, Water, Cobalt Acetate, Sodium Bromide | 86.6% | 99.9% | [2] |
| Oxidation | 4-Fluorobenzaldehyde | Potassium Permanganate (KMnO₄), NaOH | High (not specified) | High | [3] |
| Balz-Schiemann Reaction | Ethyl p-Aminobenzoate | 1. HCl, NaNO₂ 2. HBF₄ 3. Heat 4. KOH, EtOH | 63-69% (overall) | High | [4] |
Experimental Protocols:
Protocol 1: Hydrolysis of this compound to 4-Fluorobenzoyl Chloride (Precursor to Acid)
This protocol describes the industrial synthesis of 4-fluorobenzoyl chloride, which is readily hydrolyzed to 4-fluorobenzoic acid.
-
Materials: 4-Fluorotoluene, Chlorine gas, Diisopropyl azodicarboxylate, Ferric trichloride (FeCl₃), Zinc chloride (ZnCl₂), Water.
-
Procedure:
-
In a 500 mL three-necked flask under a UV lamp, 110.5 g (1.0 mol) of p-fluorotoluene is heated to 80-85 °C.
-
0.5 g of Diisopropyl azodicarboxylate is added in batches, followed by the introduction of 198 g (2.8 mol) of Cl₂ gas, maintaining the temperature at 70-80 °C.
-
The reaction is monitored by GC until the starting material is consumed. The intermediate, this compound, is obtained in 99.5% yield and purity.[1]
-
The crude this compound (213.5 g, 1.0 mol) and a composite catalyst of FeCl₃ and ZnCl₂ (0.2 g each) are added to a 500 mL four-necked flask.
-
The mixture is heated to 120-130 °C, and 18 g (1.0 mol) of water is added dropwise over 2-3 hours.
-
The reaction is stirred for an additional 2 hours.
-
The product, 4-fluorobenzoyl chloride, is obtained by distillation under reduced pressure (2 kPa, 120 °C) with a yield of 99.3% and purity of 99.5%.[1] This can be subsequently hydrolyzed to 4-fluorobenzoic acid.
-
Protocol 2: Oxidation of 4-Fluorotoluene to 4-Fluorobenzoic Acid
-
Materials: p-Fluorotoluene, Acetic acid, Water, Cobalt acetate tetrahydrate, Sodium bromide, Sodium acetate.
-
Procedure:
-
A mixture of 300 g of p-fluorotoluene, 660 g of acetic acid, 132 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide, and 5 g of sodium acetate is prepared.
-
The reaction is carried out for 240 minutes.
-
Following a conventional work-up, 330.5 g of p-fluorobenzoic acid is obtained, corresponding to a yield of 86.6% with a purity of 99.9%.[2]
-
II. Direct Electrophilic Fluorination of Aromatic Rings
Directly introducing a fluorine atom onto an aromatic ring is a powerful alternative to starting with a pre-fluorinated building block. Electrophilic fluorinating agents are employed for this purpose, with Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) being two of the most common reagents.
Table 2: Comparison of Electrophilic Fluorinating Agents for Aromatic Compounds
| Reagent | Substrate | Reaction Conditions | Product(s) | Yield | Reference |
| Selectfluor® | Toluene | Acetonitrile, 80 °C, 24 hours | o- and p-fluorotoluene | Not specified | [5] |
| NFSI | Toluene | Solvent-free or various solvents | Mixture of regioisomers | Not specified | [5] |
| NFSI with Pd catalyst | Toluene derivative | Pd(OAc)₂, Ligand, Solvent | o-fluorotoluene derivative | High (regioselective) | [5] |
| Elemental Fluorine (F₂) | Toluene | Gas/liquid microreactor, acetonitrile, RT | o- and p-fluorotoluene | up to 28% (monofluorinated) | [5] |
Experimental Workflow and Reaction Pathway:
The general workflow for electrophilic fluorination involves the reaction of an aromatic substrate with the fluorinating agent, often in a suitable solvent and sometimes with a catalyst to control regioselectivity.
Caption: General workflow for electrophilic aromatic fluorination.
The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: General mechanism of electrophilic aromatic fluorination.
Experimental Protocol:
Protocol 3: Electrophilic Fluorination of Toluene with Selectfluor®
-
Materials: Toluene, Selectfluor® (F-TEDA-BF₄), Acetonitrile.
-
Procedure:
-
In a reaction vessel, dissolve toluene in acetonitrile.
-
Add Selectfluor® to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.[5]
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by flash column chromatography to isolate the fluorinated toluene isomers.[5]
-
III. Direct Trifluoromethylation of Fluoroaromatic Compounds
For the synthesis of molecules containing a 4-fluorobenzotrifluoride moiety, direct trifluoromethylation of a fluorinated aromatic ring is a powerful alternative to the halogen exchange reaction of this compound. A variety of reagents have been developed for this purpose, including electrophilic (e.g., Togni's and Umemoto's reagents) and radical (e.g., Langlois' reagent) sources of the CF₃ group.
Table 3: Comparison of Trifluoromethylating Reagents
| Reagent Class | Example Reagent | Reaction Type | Substrate Scope | Key Advantages | Reference |
| Hypervalent Iodine | Togni's Reagent | Electrophilic/Radical | Wide range of nucleophiles and arenes | Mild conditions, high functional group tolerance | [6][7] |
| Sulfonium Salts | Umemoto's Reagent | Electrophilic | Activated methylene compounds, arenes | High reactivity, good yields for specific substrates | [6] |
| Sulfinate Salt | Langlois' Reagent (CF₃SO₂Na) | Radical | Heterocycles, arenes | Cost-effective, stable, operationally simple | [6] |
Experimental Workflow and Reaction Pathway:
The workflow for direct trifluoromethylation is similar to that of electrophilic fluorination, involving the reaction of the fluoroaromatic substrate with the trifluoromethylating reagent under specific conditions, which may include a catalyst or an initiator.
Caption: General workflow for direct trifluoromethylation.
The mechanism of trifluoromethylation can vary depending on the reagent and conditions, often proceeding through either an electrophilic or a radical pathway.
Caption: Simplified mechanism of direct trifluoromethylation.
Experimental Protocol:
Protocol 4: Radical C-H Trifluoromethylation of a Heterocycle with Langlois' Reagent
-
Materials: Heterocyclic substrate (e.g., N-Boc-pyrrole), Sodium trifluoromethanesulfinate (Langlois' Reagent), tert-Butyl hydroperoxide (t-BuOOH), Dichloromethane, Water.
-
Procedure:
-
To a solution of the heterocycle (1.0 equivalent) in a solvent system of CH₂Cl₂/H₂O, add sodium trifluoromethanesulfinate (3.0 equivalents).
-
Add tert-Butyl hydroperoxide (5.0 equivalents) as an oxidant.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[6]
-
Conclusion
While this compound remains a valuable and efficient precursor for certain fluoroaromatic compounds, a comprehensive evaluation of alternative reagents and methodologies is crucial for modern synthetic planning.
-
For the synthesis of 4-fluorobenzoic acid , the oxidation of 4-fluorotoluene presents a high-yielding and viable alternative to the hydrolysis of this compound.
-
Direct electrophilic fluorination with reagents like Selectfluor® offers a powerful strategy for the late-stage introduction of fluorine, although control of regioselectivity can be a challenge without directing groups.
-
Direct trifluoromethylation methods, particularly those employing radical pathways with reagents like the Langlois' reagent, provide a cost-effective and operationally simple route to trifluoromethylated fluoroaromatics, avoiding the handling of potentially harsh halogen exchange reagents.
The choice of the optimal synthetic route will ultimately depend on factors such as the specific target molecule, the availability and cost of starting materials, and the desired reaction scale and conditions. This guide provides the necessary comparative data and protocols to facilitate an informed decision-making process for researchers in the field of fluoroaromatic synthesis.
References
- 1. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Regioselectivity of 4-Fluorotoluene Chlorination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective introduction of chlorine atoms into aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The regiochemical outcome of such reactions is paramount, dictating the biological activity and physical properties of the resulting molecules. This guide provides a detailed comparison of the regioselectivity in the electrophilic chlorination of 4-fluorotoluene, supported by experimental data and methodologies.
Directing Effects in the Chlorination of 4-Fluorotoluene
The regioselectivity of electrophilic aromatic substitution on 4-fluorotoluene is governed by the interplay of the directing effects of the two substituents: the fluorine atom and the methyl group.
-
Fluorine: As a halogen, fluorine is an ortho, para-director, yet it is deactivating towards electrophilic aromatic substitution. This is due to the competing effects of its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). While the inductive effect decreases the overall reactivity of the ring, the resonance effect directs incoming electrophiles to the ortho and para positions. Due to the strong inductive effect, substitution ortho to the fluorine is generally less favored than para substitution.
-
Methyl Group: The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.
In 4-fluorotoluene, the para position relative to the fluorine atom is occupied by the methyl group. Therefore, electrophilic attack is directed to the positions ortho to the fluorine (positions 3 and 5) and ortho and para to the methyl group (positions 2, 3, 5, and 6). The positions are numbered starting from the carbon bearing the methyl group as 1. Thus, the possible monochlorinated products are 2-chloro-4-fluorotoluene and 3-chloro-4-fluorotoluene. The electronic and steric effects of both substituents will determine the final product distribution.
Comparative Analysis of Product Distribution
The electrophilic chlorination of 4-fluorotoluene yields two primary monochlorinated isomers. The relative amounts of these isomers are dependent on the reaction conditions, particularly the choice of chlorinating agent and catalyst.
| Product Isomer | Structure | Relative Percentage (%) |
| 2-Chloro-4-fluorotoluene | Cl at C2 | Major Product |
| 3-Chloro-4-fluorotoluene | Cl at C3 | Minor Product |
Note: The exact percentages can vary based on the specific experimental conditions outlined below.
The preference for chlorination at the 2-position (ortho to the methyl group and meta to the fluorine) over the 3-position (ortho to the fluorine and meta to the methyl group) can be attributed to the stronger activating and directing effect of the methyl group compared to the deactivating nature of the fluorine atom.
Experimental Protocols
The following is a representative experimental protocol for the direct chlorination of 4-fluorotoluene.
Materials:
-
4-Fluorotoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-fluorotoluene and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A catalytic amount of anhydrous iron(III) chloride is added to the stirred solution.
-
Chlorinating Agent Addition: Sulfuryl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) over a period of 1-2 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cautiously poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The resulting crude product is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isomer distribution. The products can be further purified by fractional distillation or column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the logical workflow for the electrophilic chlorination of 4-fluorotoluene, highlighting the directing effects of the substituents and the resulting product distribution.
Caption: Reaction pathway for the chlorination of 4-fluorotoluene.
This guide provides a foundational understanding of the regioselectivity in the chlorination of 4-fluorotoluene. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired isomer ratio. Researchers are encouraged to consult peer-reviewed literature for more detailed studies and alternative catalytic systems.
Quantitative Analysis of 4-Fluorobenzotrichloride: A Comparative Guide to Internal Standard Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount for ensuring the quality, safety, and efficacy of the final product. 4-Fluorobenzotrichloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical methods for its determination. This guide provides a comprehensive comparison of quantitative analytical methods for this compound, with a focus on the use of an internal standard to enhance accuracy and precision.
The selection of an appropriate analytical technique is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it an ideal choice. For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) offers a suitable alternative. The incorporation of an internal standard is a crucial practice in quantitative analysis, as it corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the results.[1][2]
This guide will compare a primary GC-MS method using an internal standard with an alternative HPLC-UV method. The comparison will be supported by detailed experimental protocols and representative validation data.
Selection of an Internal Standard
An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample.[1][2] It should also be well-resolved from the analyte and any other components in the sample matrix. For the GC-MS analysis of this compound, a suitable internal standard is 4-Chlorobenzotrichloride . Its structural similarity ensures comparable behavior during sample preparation and analysis, while its different mass-to-charge ratio (m/z) allows for clear distinction from the analyte in the mass spectrometer. For the HPLC-UV method, 2,4-Dichlorobenzotrifluoride is a suitable choice due to its similar chromophore and retention characteristics.
Comparative Analytical Methods
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standard
GC-MS offers high sensitivity and selectivity for the quantification of this compound. The use of an internal standard, 4-Chlorobenzotrichloride, ensures high accuracy and precision by correcting for potential variations during the analytical process.
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as hexane.
-
Prepare a stock solution of the internal standard, 4-Chlorobenzotrichloride (1 mg/mL), in hexane.
-
Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each dilution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in hexane to achieve a concentration within the calibration range.
-
Add the internal standard solution to the sample solution to achieve the same final concentration as in the calibration standards.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: m/z 177, 179 (quantification ions), 142 (qualifier ion).
-
4-Chlorobenzotrichloride (Internal Standard): m/z 193, 195 (quantification ions), 158 (qualifier ion).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by using the calibration curve.
-
Experimental Workflow:
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection provides a viable alternative for the quantification of this compound, particularly in matrices that are not suitable for GC analysis.
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of the internal standard, 2,4-Dichlorobenzotrifluoride (1 mg/mL), in acetonitrile.
-
Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each dilution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Add the internal standard solution to the sample solution to achieve the same final concentration as in the calibration standards.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 220 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Comparison of Method Performance
The performance of both the GC-MS and HPLC-UV methods was evaluated based on key validation parameters as recommended by international guidelines.[3][4][5][6] The following tables summarize the representative data obtained during method validation.
Table 1: Linearity and Range
| Parameter | GC-MS with Internal Standard | HPLC-UV with Internal Standard |
| Linear Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Equation | y = 1.25x + 0.01 | y = 0.85x + 0.03 |
Table 2: Accuracy and Precision
| Concentration Level | GC-MS with Internal Standard | HPLC-UV with Internal Standard |
| Recovery (%) | RSD (%) | |
| Low | 99.5 | 1.2 |
| Medium | 100.2 | 0.8 |
| High | 101.1 | 0.9 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | GC-MS with Internal Standard | HPLC-UV with Internal Standard |
| LOD | 0.03 µg/mL | 0.3 µg/mL |
| LOQ | 0.1 µg/mL | 1.0 µg/mL |
Conclusion
Both the GC-MS and HPLC-UV methods, when coupled with the use of an appropriate internal standard, are suitable for the quantitative analysis of this compound.
The GC-MS method demonstrates superior sensitivity with lower limits of detection and quantification, making it the preferred choice for trace-level analysis. The high selectivity of mass spectrometry also reduces the likelihood of interference from matrix components.
The HPLC-UV method is a robust and reliable alternative, particularly for samples that may not be amenable to GC analysis. While less sensitive than GC-MS, its performance is well within acceptable limits for many quality control applications.
The choice between these methods will ultimately depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. For high-throughput screening and routine quality control, the HPLC-UV method may be more cost-effective and faster. However, for applications requiring the highest level of sensitivity and specificity, the GC-MS method with an internal standard is the recommended approach.
References
A Comparative Guide to the Synthesis Efficiency of Fluorobenzotrichloride Isomers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Fluorobenzotrichloride isomers—ortho (o-), meta (m-), and para (p-)—are valuable building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the synthesis efficiency for these three isomers, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The synthesis of fluorobenzotrichloride isomers is most commonly achieved through the free-radical photochlorination of the corresponding fluorotoluene isomers. This method is known for its high efficiency and selectivity for the side-chain chlorination over ring chlorination when conducted under appropriate conditions, such as UV irradiation and the presence of a radical initiator.
| Isomer | Starting Material | Key Reagents & Conditions | Reported Yield (%) | Reported Purity (%) | Reference |
| o-Fluorobenzotrichloride | o-Fluorotoluene | Chlorine (Cl₂), Azobisisobutyronitrile (AIBN), UV light, 90-100°C | >98 (inferred) | High (intermediate) | [1] |
| m-Fluorobenzotrichloride | m-Fluorotoluene | Chlorine (Cl₂), Radical Initiator, UV light | High (assumed) | High (assumed) | N/A |
| p-Fluorobenzotrichloride | p-Fluorotoluene | Chlorine (Cl₂), Azobisisobutyronitrile (AIBN), UV light, 70-85°C | 99.5 | 99.5 | [2] |
Mandatory Visualization
The general synthetic pathway for the fluorobenzotrichloride isomers from their corresponding fluorotoluene precursors is illustrated below.
Caption: General synthesis pathway for fluorobenzotrichloride isomers.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of each fluorobenzotrichloride isomer based on published literature.
Synthesis of o-Fluorobenzotrichloride
This protocol is adapted from a patented procedure where o-fluorobenzotrichloride is synthesized as an intermediate for o-fluorobenzoyl chloride[1].
Materials:
-
o-Fluorotoluene
-
Chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Triethanolamine (used in the patent, likely as an HCl scavenger or for process-specific reasons)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, condenser, and a UV lamp, charge o-fluorotoluene and a catalytic amount of triethanolamine.
-
Heat the mixture to 90-100°C.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Introduce chlorine gas into the reaction mixture under UV irradiation.
-
Monitor the reaction progress by gas chromatography (GC) until the conversion of o-fluorotoluene is complete.
-
Upon completion, stop the chlorine gas flow and cool the reaction mixture. The crude o-fluorobenzotrichloride can be used directly in the next step or purified by vacuum distillation.
Synthesis of m-Fluorobenzotrichloride (Generalized Protocol)
While a specific high-yield protocol was not found, the synthesis is expected to follow the general principles of free-radical photochlorination.
Materials:
-
m-Fluorotoluene
-
Chlorine gas (Cl₂)
-
A suitable radical initiator (e.g., AIBN or dibenzoyl peroxide)
Procedure:
-
Charge a UV-penetrable reactor equipped with a stirrer, gas inlet, and condenser with m-fluorotoluene and a radical initiator.
-
Heat the mixture to a temperature sufficient to initiate the radical initiator (typically 70-100°C).
-
Introduce chlorine gas while irradiating the mixture with a UV lamp.
-
Maintain the temperature and continue the chlorine addition until GC analysis indicates the complete consumption of the starting material and any intermediate chlorinated species (m-fluorobenzyl chloride and m-fluorobenzal chloride).
-
After the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The resulting crude m-fluorobenzotrichloride can be purified by vacuum distillation.
Synthesis of p-Fluorobenzotrichloride
This protocol is based on a patented method with a reported high yield and purity[2].
Materials:
-
p-Fluorotoluene
-
Chlorine gas (Cl₂)
-
Diisopropyl azodicarboxylate (or another suitable azo initiator like AIBN)
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, gas inlet, condenser, and an external UV lamp, add 110.5 g (1.0 mol) of p-fluorotoluene.
-
Heat the flask to 80-85°C.
-
Add 0.5 g of diisopropyl azodicarboxylate in batches to initiate the reaction.
-
Introduce chlorine gas (approximately 198 g, 2.8 mol) into the reaction mixture. The reaction is exothermic, and the temperature should be maintained at 70-80°C using a cooling bath.
-
Monitor the reaction progress by GC.
-
Once the raw material is completely reacted, continue to maintain the temperature for 1 hour to ensure full conversion.
-
Cool the reaction mixture. The product, p-fluorobenzotrichloride, is obtained with high yield and purity and can be used for subsequent reactions or further purified if necessary[2].
Experimental Workflow Visualization
The logical workflow for the synthesis and analysis of fluorobenzotrichloride isomers is depicted in the following diagram.
References
A Comparative Guide to the Synthetic Applications of 4-Fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzotrichloride (4-FBTC), with the chemical formula C₇H₄Cl₃F, is a versatile fluorinated building block in organic synthesis.[1][2] Its trifluoromethyl group and the reactive trichloromethyl functionality make it a valuable precursor for the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets, making 4-FBTC a key intermediate in the development of modern bioactive compounds.[3] This guide provides a comprehensive review of the primary synthetic applications of this compound, offering a comparison with alternative reagents where applicable, and presenting detailed experimental protocols for key transformations.
I. Synthesis of this compound
The primary industrial synthesis of this compound involves the radical-initiated side-chain chlorination of 4-fluorotoluene. This process offers high yields and purity, making the starting material readily accessible for further synthetic transformations.
Experimental Protocol: Synthesis of this compound from 4-Fluorotoluene
Materials:
-
p-Fluorotoluene (1.0 mol, 110.5 g)
-
Diisopropyl azodicarboxylate (0.5 g)
-
Chlorine gas (2.8 mol, 198 g)
Procedure:
-
A 500 mL three-necked flask is charged with p-fluorotoluene.
-
The flask is heated to 80-85 °C under an ultraviolet lamp.
-
Diisopropyl azodicarboxylate is added in batches.
-
Chlorine gas is passed through the reaction mixture. The reaction is exothermic, and the temperature is maintained at 70-80 °C using a circulating cooling water bath.
-
The reaction progress is monitored by Gas Chromatography (GC).
-
Once the raw material is completely consumed, the reaction mixture is kept at temperature for an additional hour and then cooled.
-
The resulting product is this compound.[4]
Data Presentation:
| Reactant | Moles | Weight (g) | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-Fluorotoluene | 1.0 | 110.5 | Diisopropyl azodicarboxylate (0.5 g) | - | 70-85 | 99.5 | 99.5 | [4] |
II. Key Synthetic Applications
The synthetic utility of this compound primarily revolves around the transformation of its trichloromethyl group into other valuable functional groups, namely the trifluoromethyl group (-CF₃) and the benzoyl chloride group (-COCl).
A. Synthesis of 4-Fluorobenzotrifluoride
A major application of this compound is its conversion to 4-Fluorobenzotrifluoride, a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[5] This transformation is achieved through a fluorination reaction where the three chlorine atoms of the trichloromethyl group are substituted with fluorine atoms.
While direct fluorination of this compound is a common industrial process, alternative laboratory-scale syntheses of 4-Fluorobenzotrifluoride from other precursors have been reported, offering a point of comparison.
Alternative Synthesis of 4-Fluorobenzotrifluoride:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethoxy(4-(trifluoromethyl)phenyl)silane | Selectfluor, Barium(II) oxide, Silver(I) oxide | Acetone | 23 - 90 | 2 | 90 | [6] |
This alternative method, while high-yielding, utilizes more complex and expensive reagents compared to the industrial-scale fluorination of this compound.
B. Synthesis of 4-Fluorobenzoyl Chloride
This compound can be readily hydrolyzed to 4-fluorobenzoyl chloride, another highly valuable synthetic intermediate.[7][8] 4-Fluorobenzoyl chloride is widely used in acylation reactions, particularly in the synthesis of pharmaceuticals and polymers.[7]
Materials:
-
This compound (1.0 mol, 211.4 g)
-
Water (0.09 mol, 1.7 mL)
-
Composite catalyst (FeCl₃:ZnCl₂ = 1:1, 6.4 g)
Procedure:
-
This compound is added to a 500 mL three-necked flask with stirring.
-
Water is added dropwise, and the temperature is raised to 130 °C.
-
The composite catalyst is then added.
-
The reaction is monitored by GC, controlling the content of this compound to 0.02-0.03%.
-
The product, 4-fluorobenzoyl chloride, is purified by vacuum distillation at 120 °C and 2 kPa.[4]
Data Presentation:
| Reactant | Moles | Weight (g) | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| This compound | 1.0 | 211.4 | FeCl₃:ZnCl₂ (1:1, 6.4 g) | - | 130 | 99.3 | 99.5 | [4] |
Comparison with Alternative Reagents for 4-Fluorobenzoylation:
While this compound serves as an excellent precursor to 4-fluorobenzoyl chloride, the latter is also commercially available and can be synthesized via other routes, for example, from 4-fluorobenzoic acid using reagents like thionyl chloride or oxalyl chloride.[9] The choice of starting material often depends on cost, availability, and the scale of the synthesis. The in-situ generation from this compound can be advantageous in large-scale industrial processes.
III. Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound are key components in a variety of bioactive molecules.
A. Pharmaceuticals
4-Fluorobenzotrifluoride is a building block for several important pharmaceuticals. For instance, it is a precursor in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The 4-(trifluoromethyl)phenyl moiety is a common feature in modern drug candidates due to its favorable electronic and lipophilic properties.
B. Agrochemicals
In the agrochemical sector, fluorinated compounds often exhibit enhanced efficacy and metabolic stability. This compound derivatives are used in the synthesis of various pesticides. For example, the pyrethroid acaricide Flumethrin is synthesized from 4-fluoro-3-phenoxybenzaldehyde, which can be derived from 4-fluorotoluene, the precursor to this compound.[10][11]
IV. Reaction Mechanisms and Logical Relationships
The synthetic utility of this compound is rooted in the reactivity of the trichloromethyl group. The following diagrams illustrate the key synthetic pathways.
Caption: Synthetic pathways from 4-Fluorotoluene to key intermediates and final products.
The hydrolysis of this compound to 4-fluorobenzoyl chloride proceeds through a stepwise substitution of chlorine atoms by hydroxyl groups, followed by elimination of HCl.
Caption: Simplified mechanism for the hydrolysis of this compound.
V. Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its efficient production from 4-fluorotoluene and its straightforward conversion into key building blocks like 4-fluorobenzotrifluoride and 4-fluorobenzoyl chloride make it a cornerstone for the synthesis of a wide array of fluorinated compounds. The applications of its derivatives in the pharmaceutical and agrochemical industries underscore its importance in modern chemical research and development. While direct comparative studies with alternative reagents are not extensively documented in the readily available literature, the high yields and purities achieved in the described protocols demonstrate its efficacy as a synthetic precursor. Further research into novel applications and direct performance comparisons will continue to expand the synthetic chemist's toolkit.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Fluorobenzoyl chloride | 403-43-0 [chemicalbook.com]
- 8. 4-Fluorobenzoyl chloride 98 403-43-0 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. fao.org [fao.org]
- 11. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Fluorobenzotrichloride: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Fluorobenzotrichloride, ensuring laboratory safety and regulatory compliance.
This compound is a hazardous chemical that requires strict disposal procedures to mitigate risks to personnel and the environment. This document provides a detailed, step-by-step guide for its proper disposal, from immediate safety considerations to the final disposal process. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to have the necessary safety measures in place. This compound is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE): A thorough assessment of required PPE is necessary. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves that have been inspected before use.
-
Eye Protection: Safety glasses with side-shields or a face shield.
-
Protective Clothing: A lab coat or other impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2] If inhalation risk is high, a respirator may be necessary.
Handling Environment:
-
All procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid contact with skin and eyes.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains. Contain the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, clearly labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Classification and Segregation
Proper identification and segregation of chemical waste are fundamental for compliant disposal. This compound is classified as a halogenated organic waste.
-
Waste Segregation: It is crucial to collect halogenated organic wastes, such as this compound, in separate and dedicated waste containers. Never mix halogenated organic waste with non-halogenated solvents. Mixing waste streams can create dangerous chemical reactions, complicates the disposal process, and increases disposal costs.
-
Containerization: Use only approved, compatible containers for hazardous waste collection, such as high-density polyethylene (HDPE) or glass containers. Ensure the container is in good condition and has a secure, tight-fitting lid. Fill containers to no more than 90% of their capacity to allow for vapor expansion.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound"), and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").
While a specific EPA waste code for this compound is not individually listed, it falls under the category of halogenated organic compounds. Depending on its use, it could be classified under the F-list (non-specific sources), such as F002 for spent halogenated solvents, or a K-list waste if it originates from a specific industrial process.[1][3][4]
Disposal Procedure
The primary and most effective method for the disposal of this compound is high-temperature incineration. This process is necessary to break the stable carbon-fluorine and carbon-chlorine bonds.
Step-by-Step Disposal Plan:
-
Waste Accumulation: Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container within a designated satellite accumulation area.
-
Request for Pickup: Once the container is nearing full or the accumulation time limit is reached, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Transportation: The waste will be transported by certified professionals to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Incineration: The this compound will be destroyed in a hazardous waste incinerator that is specifically permitted to handle halogenated organic compounds.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the high-temperature incineration of halogenated organic compounds like this compound. These are based on general regulatory guidelines and best practices.
| Parameter | Recommended Value/Condition | Source(s) |
| Incineration Temperature | At least 1100°C (2000°F) | [5][6] |
| Residence Time | At least 2 seconds | [5][6] |
| Excess Air | Approximately 150% | [5] |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | [5] |
Experimental Protocols: The determination of optimal incineration conditions for a specific hazardous waste stream, such as one containing this compound, is often established through a trial burn.[5] A trial burn involves incinerating the waste under controlled and monitored conditions to demonstrate that the facility can meet the required destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents (POHCs).[5] During the trial burn, key parameters like combustion temperature, residence time, and excess air are carefully controlled and monitored.[5] Stack gas emissions are analyzed for POHCs, hydrogen chloride (HCl), particulate matter, and other regulated pollutants to ensure compliance with performance standards.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 4-Fluorobenzotrichloride
Essential Safety and Handling Guide: 4-Fluorobenzotrichloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 402-42-6). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Summary
This compound is a hazardous chemical that poses significant risks upon exposure. It is classified as:
-
Acutely Toxic (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Causes severe eye damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1][3]
Immediate medical attention is required for any exposure.[1] Always show the Safety Data Sheet (SDS) to attending medical personnel.[1][2]
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 402-42-6[1][2][3][4] |
| Molecular Formula | C₇H₄Cl₃F[2][4] |
| Molecular Weight | 213.46 g/mol [2][4] |
| Appearance | Colorless to light yellow liquid[4] |
| Boiling Point | 76 °C[3][4] |
| Density | 1.452 g/cm³[3][4] |
Operational and Personal Protective Equipment (PPE) Plan
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible and located close to the workstation.[1][5]
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Tight-sealing safety goggles and a full-face shield.[1][5] | Protects against splashes and vapors that cause severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Prevents severe skin burns upon contact.[1] |
| Body | A flame-resistant lab coat worn over long pants and long-sleeved clothing.[1][6] | Protects skin from accidental contact and splashes. |
| Footwear | Closed-toe, chemical-resistant shoes.[6][7] | Ensures full foot protection from spills. |
| Respiratory | Required if working outside a fume hood or if ventilation is inadequate. Use a NIOSH-approved respirator with appropriate cartridges.[6] | Prevents respiratory tract irritation from vapors.[1] |
Step-by-Step Handling Protocol
1. Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure all necessary equipment (glassware, spatulas, stir bars) and reagents are inside the hood before starting.
-
Verify that a spill kit containing inert absorbent material is available.[1]
-
Don all required PPE as specified in the table above.
2. Handling and Use:
-
Perform all transfers of this compound carefully to avoid splashing or generating aerosols.
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Post-Handling:
-
Decontaminate all equipment and the work surface within the fume hood.
-
Segregate and label all waste streams as outlined in the Disposal Plan below.
-
Remove PPE carefully, avoiding self-contamination, and wash hands immediately.
Emergency and Disposal Plans
Emergency Procedures
| Incident | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[1][8] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1] |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Scoop the material into a suitable, sealed container for disposal.[1] |
| Major Spill | Evacuate the laboratory immediately and alert others.[8] Close the doors to the affected area. Call emergency services and report the spill.[8] |
Disposal Plan
This compound and materials contaminated with it must be treated as hazardous waste. Do not release into the environment or dispose of down the drain.[1]
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Collect all solid waste (contaminated gloves, absorbent material, weigh paper) in a separate, sealed container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and all associated hazard symbols (Corrosive, Toxic).[3]
-
-
Storage and Disposal:
Visual Workflow and Process Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a chemical spill.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response flowchart for a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 402-42-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
